Nikethamide (Standard)
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N,N-diethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYVXEGFNDZQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Record name | NICETHAMID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046524 | |
| Record name | N,N-Diethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nicethamid appears as clear light yellow viscous liquid or crystalline solid. Slightly bitter taste followed by a faint sensation of the warmth. (NTP, 1992) | |
| Record name | NICETHAMID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
565 to 572 °F at 760 mmHg (some decomposition) (NTP, 1992) | |
| Record name | NICETHAMID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
235 °F (NTP, 1992) | |
| Record name | NICETHAMID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
| Record name | NICETHAMID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.058 to 1.066 at 77 °F (NTP, 1992) | |
| Record name | NICETHAMID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
59-26-7 | |
| Record name | NICETHAMID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-Diethylnicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nikethamide [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nikethamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13655 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nikethamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nikethamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nikethamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nikethamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nikethamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIKETHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/368IVD6M32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
75 to 79 °F (NTP, 1992) | |
| Record name | NICETHAMID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Nikethamide on Respiratory Centers
Abstract
Nikethamide (N,N-diethylnicotinamide), historically known by the trade name Coramine, is a central nervous system (CNS) stimulant that primarily targets the respiratory centers.[1] Its principal mechanism involves the stimulation of the medulla oblongata, the region of the brainstem responsible for controlling vital autonomic functions, including respiration.[2][3] This action results in an increased rate and depth of breathing.[3][4][5] While its clinical application has diminished due to a narrow therapeutic index and the availability of safer alternatives, Nikethamide remains a valuable tool in pharmacological research for studying the mechanisms of respiratory control.[2][6] Emerging evidence points towards a multi-faceted mechanism involving the modulation of ion channels through intracellular signaling cascades, specifically the protein kinase C (PKC) pathway, and interactions with central neurotransmitter systems.[4][7] This document provides a detailed examination of these mechanisms, supported by available quantitative data and experimental methodologies.
Core Mechanism of Action
Nikethamide exerts its respiratory stimulant effects through both central and peripheral pathways, with the primary site of action being the medullary respiratory center in the brainstem.[1][4]
Central Action on Medullary Respiratory Centers
The medulla oblongata contains the central pattern generator (CPG) for respiration, a complex neural circuit that autonomously generates the rhythmic motor output for breathing.[8][9][10] Nikethamide directly stimulates these centers, leading to an increase in both the respiratory rate and tidal volume.[1][2] It is believed to enhance the sensitivity of the medullary chemoreceptors to changes in blood carbon dioxide levels, amplifying the physiological response to hypercapnia.[2][11]
Peripheral Action on Carotid Body Chemoreceptors
In addition to its central effects, Nikethamide is thought to sensitize peripheral chemoreceptors located in the carotid bodies.[1][2] These receptors are primarily responsible for detecting changes in arterial oxygen levels (hypoxia). By enhancing their sensitivity, Nikethamide can augment the afferent signaling to the medullary centers, contributing to the overall increase in respiratory drive.[2]
Molecular Signaling Pathways
Recent research has begun to elucidate the specific molecular pathways underlying Nikethamide's action on respiratory neurons. Key mechanisms involve the protein kinase C (PKC) signaling cascade and modulation of neurotransmitter systems.
PKC-Mediated Modulation of Sodium Channels
A significant component of Nikethamide's mechanism appears to be the modulation of voltage-gated sodium channels in inspiratory neurons via the PKC pathway.[4][7] Studies have shown that Nikethamide increases the concentration of PKC in neurons within the medial area of the nucleus retrofacialis (mNRF), a region implicated in respiratory rhythmogenesis.[4][7]
This activation of PKC leads to a downstream modulation of sodium channel kinetics:
-
Increased Sodium Current: Nikethamide enhances both persistent and transient sodium currents in inspiratory neurons.[7]
-
Shifted Activation/Inactivation Curves: It shifts the steady-state activation curve to more negative potentials and the inactivation curve to more positive potentials.[7]
-
Increased Channel Open Probability: The net effect is that sodium channels open at a lower membrane potential and close at a higher one, increasing their open duration and probability.[7]
This enhancement of sodium influx increases the excitability of inspiratory neurons, contributing directly to a more robust respiratory drive.
References
- 1. grokipedia.com [grokipedia.com]
- 2. What is the mechanism of Nikethamide? [synapse.patsnap.com]
- 3. What is Nikethamide used for? [synapse.patsnap.com]
- 4. Nikethamide CAS 59-26-7|Research Chemical [benchchem.com]
- 5. Nikethamide | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Driving respiration: the respiratory central pattern generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. Respiratory rhythm and pattern generation: Brainstem cellular and circuit mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vinmec.com [vinmec.com]
The Rise and Fall of a Respiratory Stimulant: A Technical History of Nikethamide
For Researchers, Scientists, and Drug Development Professionals
Once a frontline treatment for respiratory depression, Nikethamide, also known by its trade name Coramine, has traversed a remarkable arc from a widely used analeptic to a compound of primarily historical and research interest. This technical guide delves into the historical development of Nikethamide as a therapeutic agent, examining its synthesis, mechanism of action, pivotal experimental findings, and the reasons for its eventual decline in clinical practice.
Discovery and Synthesis
Nikethamide, or N,N-diethylnicotinamide, was first described in the early 20th century.[1] Its synthesis involves the reaction of nicotinic acid with diethylamine. A common laboratory and industrial synthesis method is the aminocarbonylation of 3-iodopyridine with diethylamine.
A detailed workflow for a common synthesis route is outlined below:
Mechanism of Action: Stimulating the Core Respiratory Drive
Nikethamide's primary therapeutic effect is the stimulation of the central nervous system (CNS), particularly the respiratory centers in the medulla oblongata.[2][3] This action leads to an increased rate and depth of breathing. The precise molecular mechanism is not fully elucidated but is understood to involve two main pathways:
-
Direct Medullary Stimulation: Nikethamide acts directly on the respiratory centers in the brainstem, increasing their activity.
-
Chemoreceptor Sensitization: It is also thought to enhance the sensitivity of peripheral chemoreceptors, such as the carotid and aortic bodies, to changes in blood oxygen and carbon dioxide levels.[3]
More recent research has suggested a potential involvement of intracellular signaling pathways, specifically the modulation of sodium currents via the Protein Kinase C (PKC) pathway.
The proposed signaling pathway is illustrated below:
Historical Therapeutic Applications and Efficacy
In the mid-20th century, Nikethamide was a key tool in treating respiratory depression, most notably from overdoses of tranquilizers like barbiturates.[1] It was also used in cases of anesthetic-induced respiratory depression and other conditions leading to compromised breathing.
Quantitative Data from Pre-clinical Studies
While comprehensive quantitative data from early human clinical trials is scarce in modern databases, pre-clinical studies in animal models provide insight into its efficacy.
| Parameter | Animal Model | Dosage | Route of Administration | Key Findings |
| Pharmacokinetics & Pharmacodynamics | Dogs | 8.3 mg/kg and 25 mg/kg | Endotracheal | Rapid absorption with maximal blood concentrations at 2.5 minutes. Increased respiratory rate and tidal volume, peaking at 5 minutes.[4] |
| Hemodynamic Effects | Dogs | 20 mg/kg | Intravenous | Increased heart rate. When combined with dyprophylline, supported systolic, diastolic, and mean arterial blood pressure.[3] |
| Analeptic Effect | Cattle | 15 mg/kg | Intravenous | Increased heart rate and respiratory rate following xylazine-induced depression. |
Experimental Protocols: A Look into Historical Research
The following outlines a typical experimental protocol for evaluating the effects of Nikethamide on respiratory parameters in an animal model, based on historical research practices.
Detailed Methodologies:
-
Animal Model: Healthy adult mongrel dogs were commonly used.
-
Anesthesia: Anesthesia was typically induced with an intravenous barbiturate, such as sodium pentobarbital (e.g., 30 mg/kg).[4]
-
Instrumentation: A tracheostomy was performed to ensure a patent airway and for the administration of the drug in some protocols. An arterial line was placed for blood sampling and blood pressure monitoring.
-
Drug Administration: Nikethamide was administered via various routes, including intravenous, intramuscular, and endotracheal.[3][4]
-
Monitoring: Respiratory rate was monitored, and tidal volume was often measured using a spirometer. Arterial blood gases (PaO2, PaCO2, pH) were analyzed from arterial blood samples.
-
Data Analysis: The collected data was analyzed to determine the onset, peak, and duration of Nikethamide's effects on respiratory and cardiovascular parameters.
The Decline of a Therapeutic Agent
Despite its widespread use, the therapeutic window for Nikethamide was narrow, with the effective dose being close to the toxic dose, which could induce convulsions.[5] By the mid-20th century, a paradigm shift occurred in the management of drug-induced respiratory depression. Pioneering work by Scandinavian physicians demonstrated that supportive care, including mechanical ventilation, resulted in significantly lower mortality rates for barbiturate overdose compared to the use of analeptics.[2] This, coupled with the development of safer and more effective respiratory stimulants, led to a sharp decline in the clinical use of Nikethamide.
Conclusion: A Legacy in Research
While no longer a mainstay in clinical practice, the study of Nikethamide provides valuable insights into the physiological control of respiration and the historical evolution of therapeutic strategies for respiratory depression. Its mechanism of action continues to be a subject of interest in neuropharmacology, and it remains a useful tool in experimental research to investigate CNS stimulant effects and respiratory control pathways. The story of Nikethamide serves as a compelling case study in the dynamic nature of drug development, where the pursuit of improved safety and efficacy continually reshapes the therapeutic landscape.
References
- 1. researchgate.net [researchgate.net]
- 2. Analeptic use in clinical toxicology: a historical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "The Effects of Nikethamide and Dyprophylline Combination on Some In Vi" by CAVİT KUM and YUSUF ŞANLI [journals.tubitak.gov.tr]
- 4. [Pharmacokinetics and pharmacodynamics of nikethamide after endotracheal administration in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Technical Guide to Nikethamide's Pharmacokinetics and Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of nikethamide's journey through the body in key animal models. By synthesizing available data, this document provides a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) properties, crucial for preclinical research and drug development. We present quantitative pharmacokinetic data in structured tables, detail experimental methodologies, and visualize metabolic pathways and experimental workflows to facilitate a deeper understanding of this complex process.
Section 1: Pharmacokinetics of Nikethamide Across Species
The pharmacokinetic profile of nikethamide, a central nervous system stimulant, exhibits variability across different animal species. Understanding these differences is paramount for extrapolating preclinical data to human studies. This section summarizes the key pharmacokinetic parameters of nikethamide in dogs, with qualitative insights into its disposition in rats and horses.
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic parameters for nikethamide in dogs following endotracheal administration.[1][2] Data for rats and horses remain largely qualitative in the public domain.
| Parameter | Dog (8.3 mg/kg ET)[1][2] | Dog (25 mg/kg ET)[1][2] |
| Tmax (min) | 2.5 | 2.5 |
| Cmax (µg/mL) | 12.8 | 31.9 |
| t1/2α (min) | 2.37 | 1.68 |
| t1/2β (min) | 114 | 130 |
| AUC (µg·min/mL) | 1201 | 2790 |
| Bioavailability (%) | 84.7 | 65.5 |
ET: Endotracheal administration t1/2α: Distribution half-life t1/2β: Elimination half-life
Interspecies Pharmacokinetic Profile Overview
-
Dogs: Following endotracheal administration in dogs, nikethamide is rapidly absorbed, reaching maximum plasma concentrations within 2.5 minutes.[1][2] The elimination is biphasic, with a rapid distribution phase followed by a slower elimination phase.[1][2] The bioavailability is high, suggesting efficient absorption via the tracheal route.[1][2]
-
Rats: While specific quantitative data for nikethamide in rats is scarce, studies on the structurally similar compound N,N-diethyl-m-toluamide (DEET) suggest that after oral administration, the compound is extensively metabolized with little to no parent compound excreted in the urine.[3] This indicates that, similar to nikethamide, N-deethylation is a significant metabolic pathway.
-
Horses: In horses, nikethamide is known to be metabolized very rapidly.[1][4][5][6][7][8] Following intramuscular injection, the parent drug is quickly converted to its metabolites.[1][4][5][6][7][8]
Section 2: Metabolism of Nikethamide
The biotransformation of nikethamide is a critical aspect of its disposition and clearance from the body. The primary metabolic pathways involve enzymatic modifications in the liver, leading to the formation of various metabolites that are subsequently excreted.
Metabolic Pathways
Nikethamide undergoes extensive metabolism in animal models, primarily through N-deethylation and oxidation. The proposed metabolic pathway is illustrated below.
-
N-deethylation: This is a major metabolic route for nikethamide. One of the ethyl groups is removed to form N-ethylnicotinamide, which is an intermediate metabolite found in horses.[1][4][5][6][7][8] Subsequent de-ethylation of N-ethylnicotinamide leads to the formation of nicotinamide.[1][4][5][6][7][8] Studies on similar compounds suggest that cytochrome P450 (CYP) enzymes are responsible for this reaction.[9][10] Specifically, research on N,N-diethyl-m-toluamide (DEET) in rats points to the involvement of CYP enzymes in N-deethylation.[9]
-
N-oxidation: In rats, nikethamide can also undergo N-oxidation to form nikethamide-N-oxide.
-
Further Metabolism: The primary metabolite, nicotinamide, can be further metabolized to other compounds, such as nicotinic acid, before excretion.
Key Metabolizing Enzymes
While the specific cytochrome P450 isozymes responsible for nikethamide metabolism in different animal models have not been fully elucidated, comparative studies provide some insights. In vitro studies with liver microsomes from various species, including dogs and horses, have shown species-specific differences in CYP-mediated metabolism.[11] For N-dealkylation reactions of other xenobiotics, CYP3A4 has been identified as a major enzyme in humans, and analogous enzymes are likely involved in animal models.[10]
Section 3: Experimental Protocols
Detailed and standardized experimental protocols are fundamental for obtaining reliable and reproducible pharmacokinetic data. This section outlines a general experimental workflow for a pharmacokinetic study of nikethamide in an animal model, as well as a more detailed description of the analytical methodology.
Typical Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of nikethamide in an animal model.
Detailed Methodologies
Animal Models:
-
Dogs: Beagle dogs are commonly used for pharmacokinetic studies.[12][13]
-
Rats: Sprague-Dawley or Wistar rats are frequently used rodent models.[3]
-
Horses: Thoroughbred or other healthy adult horses are used for equine pharmacokinetic studies.[1][4][5][6][7][8]
Drug Administration and Dosing:
-
Endotracheal (Dogs): As described in one study, anesthetized dogs receive a sterilized solution of nikethamide rapidly injected into the tracheal tract, followed by forceful ventilation.[1][2]
-
Intramuscular (Horses): Nikethamide is administered via deep intramuscular injection.[1][4][5][6][7][8]
-
Intravenous (General): For intravenous studies, the drug is typically administered as a bolus injection or infusion through a catheterized vein (e.g., jugular or saphenous vein).
Blood Sampling:
-
Serial blood samples are collected at predetermined time points before and after drug administration.
-
In dogs and horses, blood is typically drawn from a jugular or cephalic vein catheter.
-
In rats, blood can be collected via a tail vein, saphenous vein, or a surgically implanted jugular vein catheter.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Samples (Horses)
-
Sample Preparation: Urine samples are adjusted to a specific pH and then subjected to solvent extraction to isolate nikethamide and its metabolites.
-
Derivatization (if necessary): In some cases, derivatization may be required to improve the volatility and chromatographic properties of the analytes.
-
GC-MS Analysis: The extracted and prepared samples are injected into a gas chromatograph coupled with a mass spectrometer. The compounds are separated based on their retention times on the GC column and identified and quantified based on their mass-to-charge ratio and fragmentation patterns in the mass spectrometer.[1][4][5][6][7][8]
Analytical Method: Phosphorimetric Method for Blood Samples (Dogs)
-
While not as common as chromatographic methods, a phosphorimetric method has been used to determine nikethamide concentrations in dog blood.[1][2] This technique measures the phosphorescence of the analyte after excitation with a specific wavelength of light.
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters such as Cmax, Tmax, t1/2, AUC, clearance (CL), and volume of distribution (Vd).
Conclusion
This technical guide provides a consolidated overview of the current knowledge on the pharmacokinetics and metabolism of nikethamide in key animal models. While quantitative data is most complete for dogs following endotracheal administration, the metabolic pathways in rats and horses have been partially elucidated. The provided experimental workflow and methodological details offer a framework for designing and conducting future preclinical studies. Further research is warranted to obtain comprehensive pharmacokinetic profiles of nikethamide in rats and horses across various administration routes and to definitively identify the specific enzymes responsible for its metabolism. Such data will be invaluable for refining dose-response relationships and improving the translation of preclinical findings to clinical applications.
References
- 1. Excretion and metabolism of nikethamide in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics and pharmacodynamics of nikethamide after endotracheal administration in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. The biotransformation of nikethamide in the rat and its acceleration by hexachlorocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined exposure to DEET (N,N-diethyl-m-toluamide) and permethrin: pharmacokinetics and toxicological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Excretion and metabolism of nikethamide in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Excretion and metabolism of nikethamide in the horse. | Semantic Scholar [semanticscholar.org]
- 9. Metabolism of N,N-diethyl-meta-toluamide by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro comparison of cytochrome P450-mediated metabolic activities in human, dog, cat, and horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Nikethamide (Standard) CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nikethamide (N,N-Diethylnicotinamide) is a central nervous system (CNS) stimulant with a primary application as a respiratory stimulant. This technical guide provides a comprehensive overview of its fundamental properties, mechanism of action, relevant experimental protocols, and key quantitative data. Its primary mode of action is the stimulation of the medullary respiratory centers in the brainstem, leading to an increased rate and depth of respiration. Evidence also points to the modulation of peripheral chemoreceptors and interaction with the GABA A receptor as contributing to its pharmacological effects. While historically used for respiratory depression, its clinical application has diminished with the advent of safer alternatives. This document aims to serve as a detailed resource for professionals engaged in pharmacological research and drug development.
Core Properties of Nikethamide
Nikethamide is a synthetic pyridinecarboxamide derivative of nicotinic acid.
| Property | Value | Reference |
| CAS Number | 59-26-7 | |
| Molecular Weight | 178.23 g/mol | |
| Molecular Formula | C₁₀H₁₄N₂O | |
| Synonyms | N,N-Diethylnicotinamide, Coramine |
Mechanism of Action
Nikethamide's primary effect is the stimulation of the respiratory centers located in the medulla oblongata, a part of the brainstem that controls vital autonomic functions. This stimulation results in an increased respiratory rate and tidal volume. The precise molecular mechanism is not fully elucidated, but it is understood to involve the following:
-
Enhanced Chemoreceptor Sensitivity: Nikethamide is thought to increase the sensitivity of peripheral chemoreceptors (in the carotid and aortic bodies) to changes in blood carbon dioxide and oxygen levels. Activation of these chemoreceptors sends afferent signals to the medullary respiratory centers, augmenting the respiratory drive.
-
GABA A Receptor Modulation: Studies have indicated that the respiratory enhancement induced by Nikethamide is partially mediated by the GABA A receptor. This suggests an interaction with the primary inhibitory neurotransmitter system in the CNS.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for Nikethamide.
Neuropharmacological effects of Nikethamide beyond respiration
An In-depth Technical Guide to the Neuropharmacological Effects of Nikethamide Beyond Respiration
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes publicly available information on the neuropharmacological effects of Nikethamide. It is intended for research and informational purposes only. The molecular mechanisms of Nikethamide's non-respiratory central nervous system effects are not fully elucidated, and quantitative pharmacological data in the public domain is limited.
Executive Summary
Nikethamide (N,N-diethylnicotinamide) is a central nervous system (CNS) stimulant historically used as an analeptic, or respiratory stimulant.[1][2][3][4] Its clinical application has largely been superseded by safer and more effective alternatives due to a narrow therapeutic window and the risk of adverse effects such as convulsions at higher doses.[1][4] Beyond its well-documented effects on the medullary respiratory centers, Nikethamide exerts broader neuropharmacological actions that contribute to its overall stimulant profile, including general CNS arousal and alertness.[1][5] This guide provides a technical overview of the hypothesized neuropharmacological mechanisms of Nikethamide that are independent of its respiratory actions, details representative experimental protocols to investigate these effects, and presents conceptual diagrams of the implicated pathways and workflows.
Hypothesized Non-Respiratory Mechanisms of Action
While the precise molecular targets remain incompletely understood, several lines of evidence and pharmacological precedent point to potential mechanisms through which Nikethamide exerts its broader CNS stimulant effects.[1][4]
Antagonism of GABAergic Neurotransmission
A prominent hypothesis for Nikethamide's stimulant and convulsant properties is the inhibition of the primary inhibitory neurotransmitter in the CNS, γ-aminobutyric acid (GABA).
-
Proposed Mechanism: By acting as an antagonist at GABA-A receptors, Nikethamide would reduce the inhibitory tone on neurons.[6] GABA-A receptors are ligand-gated chloride ion channels; their activation leads to hyperpolarization and decreased neuronal excitability. Antagonism of these receptors would lead to a state of disinhibition, resulting in generalized neuronal hyperexcitation and increased neuronal firing rates. This aligns with the observed effects of CNS stimulation, and at high doses, the induction of seizures.[7]
-
Supporting Evidence: A study on neonatal rat medullary slices demonstrated that the respiratory enhancement effect of Nikethamide could be partially mediated by the GABA-A receptor.[6] This suggests an interaction, although it does not decouple the effect from respiration. The convulsant properties of Nikethamide are also consistent with the actions of known GABA-A antagonists like bicuculline and picrotoxin.[6]
Modulation of Monoaminergic Systems
Nikethamide may influence the levels of excitatory neurotransmitters such as dopamine and norepinephrine, a common mechanism for CNS stimulants.
-
Proposed Mechanism: Nikethamide could either promote the release or inhibit the reuptake of dopamine and norepinephrine in brain regions associated with arousal, motivation, and motor control, such as the nucleus accumbens and prefrontal cortex. This would lead to increased synaptic concentrations of these neurotransmitters, enhancing downstream signaling and contributing to its stimulant effects.
-
Supporting Evidence: While direct studies in mammals are lacking, research in poultry has suggested that Nikethamide administration can increase the levels of dopamine and norepinephrine in the brain. Furthermore, investigations into related analeptics often point to interactions with monoaminergic systems.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
The chemical structure of Nikethamide, N,N-diethylnicotinamide , suggests a possible interaction with nicotinic acetylcholine receptors (nAChRs). Nicotinamide is structurally related to nicotine, the canonical agonist for these receptors. nAChRs are widely distributed in the CNS and are involved in cognitive function, arousal, and reward.
-
Proposed Mechanism: Nikethamide could act as an agonist or a positive allosteric modulator at specific subtypes of neuronal nAChRs. Activation of these ligand-gated ion channels, which are permeable to sodium and calcium, is depolarizing and typically enhances neurotransmitter release.
-
Supporting Evidence: This mechanism is currently speculative and based on structural similarity. Direct binding studies or functional assays confirming Nikethamide's activity at nAChRs are not available in the reviewed literature.
Effects on Voltage-Gated Sodium Channels
The convulsive effects of Nikethamide at high doses may also be explained by a direct interaction with voltage-gated sodium channels (VGSCs).
-
Proposed Mechanism: Research suggests that the convulsive actions of Nikethamide could be due to inducing a prolonged opening of VGSCs. This would lead to excessive neuronal depolarization, repetitive firing, and seizure activity.
-
Supporting Evidence: This hypothesis requires further validation through electrophysiological studies, such as patch-clamp analysis, to characterize the specific effects of Nikethamide on the gating properties of different VGSC isoforms.
Quantitative Pharmacological Data
As of the date of this guide, specific quantitative data for Nikethamide's binding affinity or functional potency at non-respiratory CNS targets are not well-documented in publicly available literature. The following tables are presented as templates to guide future research, indicating the types of data required to fully characterize Nikethamide's neuropharmacological profile.
Table 1: Template for Receptor Binding Affinity Data (Ki in nM)
| Target | Radioligand | Tissue/Cell Line | Nikethamide Ki (nM) | Reference |
|---|---|---|---|---|
| GABA-A Receptor | [³H]Muscimol / [³H]Flunitrazepam | Rat cortical membranes | Data Needed | TBD |
| α4β2 nAChR | [³H]Epibatidine | HEK293 cells expressing α4β2 | Data Needed | TBD |
| 5-HT2A Receptor | [³H]Ketanserin | Human cortical membranes | Data Needed | TBD |
| Dopamine Transporter | [³H]WIN 35,428 | Rat striatal membranes | Data Needed | TBD |
| Norepinephrine Transporter| [³H]Nisoxetine | Human SLC6A2 cell line | Data Needed | TBD |
Table 2: Template for Functional Assay Data (EC₅₀/IC₅₀ in µM)
| Assay Type | Target/System | Measured Effect | Nikethamide EC₅₀/IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Electrophysiology | GABA-A in Xenopus oocytes | Inhibition of GABA-induced current | Data Needed | TBD |
| Ca²⁺ Imaging | α7 nAChR in SH-SY5Y cells | Agonist-induced Ca²⁺ influx | Data Needed | TBD |
| Neurotransmitter Release | Rat striatal slices | Dopamine release | Data Needed | TBD |
| Electrophysiology | NaV1.2 in HEK293 cells | Modulation of sodium current | Data Needed | TBD |
Representative Experimental Protocols
The following sections detail generalized, representative protocols for key experiments that would be essential for elucidating the neuropharmacological effects of Nikethamide.
Protocol: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of Nikethamide for a target receptor, such as the GABA-A receptor.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (50-100 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]Muscimol, at a concentration near its Kd), and variable concentrations of Nikethamide (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
To determine non-specific binding, use a saturating concentration of a known unlabeled ligand (e.g., GABA) in a parallel set of wells.
-
To determine total binding, use assay buffer in place of any competitor.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), washing rapidly with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Nikethamide to generate a competition curve.
-
Determine the IC₅₀ value (concentration of Nikethamide that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vivo Microdialysis
This protocol outlines a method to measure extracellular dopamine and norepinephrine levels in the brain of a freely moving rat following Nikethamide administration.[8][9][10]
-
Surgical Implantation:
-
Anesthetize a rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).
-
Secure the cannula assembly to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (with a suitable molecular weight cut-off membrane) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[8]
-
Allow the system to equilibrate and collect baseline dialysate samples for at least 60-90 minutes (e.g., collecting one 20-minute sample every 20 minutes).
-
-
Drug Administration and Sampling:
-
Administer Nikethamide systemically (e.g., via intraperitoneal injection) at the desired dose.
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Keep samples on ice or immediately add a stabilizer to prevent neurotransmitter degradation.
-
-
Sample Analysis:
-
Analyze the concentration of dopamine and norepinephrine in the dialysate samples using a highly sensitive method, typically High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD).
-
Construct a standard curve with known concentrations of dopamine and norepinephrine to quantify the amounts in the samples.
-
-
Data Analysis:
-
Calculate the basal neurotransmitter concentration from the pre-drug samples.
-
Express the post-drug concentrations as a percentage of the basal level for each animal.
-
Use statistical analysis (e.g., ANOVA with repeated measures) to determine if Nikethamide administration caused a significant change in neurotransmitter levels compared to baseline and to a vehicle-treated control group.
-
Conclusion and Future Directions
Nikethamide is a CNS stimulant whose neuropharmacological effects extend beyond its primary action on respiratory centers. While its clinical use is limited, it remains a compound of interest for understanding the mechanisms of CNS stimulation. The leading hypotheses for its non-respiratory effects include antagonism of GABA-A receptors and modulation of monoaminergic systems, with potential minor roles for nAChRs and voltage-gated sodium channels.
Significant gaps remain in the pharmacological characterization of Nikethamide. Future research should prioritize:
-
Systematic Receptor Profiling: Conducting comprehensive radioligand binding assays across a wide range of CNS targets to identify primary and secondary binding sites.
-
Functional Characterization: Employing in vitro functional assays (e.g., electrophysiology, second messenger analysis) to determine whether Nikethamide acts as an agonist, antagonist, or modulator at identified targets.
-
In Vivo Target Engagement and Neurochemical Correlates: Using techniques like in vivo microdialysis coupled with behavioral assessments to link receptor-level actions with changes in neurotransmitter systems and observable stimulant effects.
A thorough investigation guided by these principles will be crucial to fully elucidate the complex neuropharmacology of Nikethamide and its place among CNS stimulants.
References
- 1. Nikethamide | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 2. Nikethamide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Nikethamide? [synapse.patsnap.com]
- 5. nikethamide | Dosing & Uses | medtigo [medtigo.com]
- 6. [GABA A receptor participates in respiratory enhancement induced by nikethamide in neonatal rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Functional Relationship of Nikethamide to Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural, chemical, and pharmacological relationship between nikethamide and its parent compound, nicotinic acid. The document details their distinct physicochemical properties, biological activities, and the synthetic pathway that connects them.
Core Structural Relationship
Nicotinic acid, also known as niacin or vitamin B3, is a pyridine derivative with a carboxylic acid group at the 3-position.[1] Its chemical structure is fundamental to a class of compounds known as pyridinecarboxamides. Nikethamide is the N,N-diethylamide derivative of nicotinic acid.[2] This structural modification involves the formal condensation of the carboxylic acid group of nicotinic acid with diethylamine, replacing the hydroxyl (-OH) group with a diethylamino (-N(CH₂CH₃)₂) moiety. This seemingly minor alteration dramatically shifts the molecule's pharmacological profile from a vitamin and lipid-lowering agent to a central nervous system stimulant.[2][3]
Nicotinamide, another important derivative, is the simple amide of nicotinic acid and is also classified as vitamin B3.[4][5] Nikethamide can be considered a substituted version of nicotinamide.
Comparative Physicochemical and Pharmacological Data
The structural differences between nicotinic acid, nicotinamide, and nikethamide lead to distinct physicochemical properties and, consequently, different pharmacological applications.
Physicochemical Properties
The following table summarizes key physicochemical data for the three compounds.
| Property | Nicotinic Acid | Nicotinamide | Nikethamide |
| IUPAC Name | Pyridine-3-carboxylic acid[6] | Pyridine-3-carboxamide[4] | N,N-diethylpyridine-3-carboxamide[7] |
| Molecular Formula | C₆H₅NO₂[6] | C₆H₆N₂O[4] | C₁₀H₁₄N₂O[7] |
| Molecular Weight | 123.11 g/mol [6] | 122.12 g/mol [4] | 178.23 g/mol [7] |
| Appearance | White crystalline powder[6] | White crystalline powder[4] | Viscous liquid or crystalline solid[7] |
| Melting Point | 237 °C[6] | 128-131 °C | 24-26 °C[7] |
| Solubility in Water | 18 g/L[6] | Soluble | Soluble (≥ 100 mg/mL)[7] |
| XLogP3 | 0.22 | -0.4 | 0.3 |
Pharmacological Profiles
The functional divergence resulting from the structural modifications is outlined below.
| Parameter | Nicotinic Acid | Nicotinamide | Nikethamide |
| Primary Use | Antihyperlipidemic agent; Vitamin B3 supplement[1] | Vitamin B3 supplement; Dermatology (topical)[8] | Respiratory stimulant[2] |
| Mechanism | Activates HCA₂ (GPR109A) receptors, reducing lipolysis[6] | Precursor to NAD and NADP; influences cellular metabolism and DNA repair[5] | Central nervous system stimulant, possibly via GABA inhibition[3] |
| Key Effect | Lowers LDL, VLDL, and triglycerides; raises HDL[1][6] | Prevents pellagra; anti-inflammatory effects on skin[5][8] | Increases respiratory rate and depth[2] |
| Common Side Effect | Cutaneous flushing | Generally well-tolerated | Hypertension, tachycardia |
Experimental Protocols
Synthesis of Nikethamide from Nicotinic Acid
This protocol describes a general method for the synthesis of nikethamide via the condensation of nicotinic acid with diethylamine.
Principle: This method involves the activation of the carboxylic acid group of nicotinic acid, followed by nucleophilic acyl substitution by diethylamine to form the corresponding amide. Phosphorus oxychloride is a common reagent for this type of condensation.[9]
Materials:
-
Nicotinic Acid
-
Diethylamine
-
Phosphorus Oxychloride
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Sodium Hydroxide solution (for workup)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Reaction flask with reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the reaction flask with a solution of phosphorus oxychloride in anhydrous toluene.
-
In a separate beaker, dissolve nicotinic acid in anhydrous toluene and then add diethylamine to this solution. Stir until a homogenous solution is formed.[9]
-
Transfer the nicotinic acid/diethylamine solution to the dropping funnel.
-
Heat the phosphorus oxychloride solution to boiling (reflux).
-
Slowly add the nicotinic acid/diethylamine solution dropwise from the funnel into the boiling phosphorus oxychloride solution.[9]
-
After the addition is complete, maintain the reaction mixture at reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to an ice-cold aqueous solution of sodium hydroxide to neutralize the acidic components and precipitate byproducts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude nikethamide can be purified by vacuum distillation.[10]
Chemical Differentiation by Koenig Reaction
Principle: The Koenig reaction can be used to differentiate and quantify nicotinic acid and nicotinamide. The pyridine ring is cleaved by cyanogen bromide, and the resulting product is coupled with an aromatic amine, such as sulfanilic acid, to produce a colored complex. The color complex of nicotinic acid has approximately double the absorbance of the nicotinamide complex at 430 nm, allowing for differentiation.[11]
Materials:
-
Sample containing nicotinic acid and/or nicotinamide
-
Cyanogen bromide solution
-
Sulfanilic acid solution
-
Buffer solution (to maintain optimal pH)
-
Spectrophotometer
Procedure:
-
Prepare a standard solution of the sample in a suitable buffer.
-
To an aliquot of the sample solution, add the cyanogen bromide solution and allow it to react for a specified time.
-
Add the sulfanilic acid solution to couple with the reaction product, leading to color development.
-
Measure the absorbance of the resulting solution at 430 nm using a spectrophotometer.
-
To determine the composition of a mixture, a second measurement is taken after hydrolyzing the sample (e.g., with NaOH), which quantitatively converts nicotinamide to nicotinic acid.[11]
-
The percentage of each compound in the original mixture can be calculated based on the absorbance values before and after hydrolysis.
Signaling Pathways and Mechanism of Action
Nicotinic Acid Signaling in Lipid Metabolism
The primary mechanism for the lipid-lowering effects of nicotinic acid involves the activation of the G-protein coupled receptor HCA₂ (also known as GPR109A), which is highly expressed on adipocytes.[6]
Proposed Mechanism of Nikethamide
Nikethamide acts as a central nervous system stimulant, primarily affecting respiration.[2] While the exact mechanism is not fully elucidated, evidence suggests it may involve the modulation of inhibitory neurotransmission. Specifically, it is thought to inhibit the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[3]
References
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. Nikethamide - Wikipedia [en.wikipedia.org]
- 3. Nikethamide CAS 59-26-7|Research Chemical [benchchem.com]
- 4. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Nicotinic acid and nicotinamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 7. N,N-Diethylnicotinamide | C10H14N2O | CID 5497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nicotinic acid/niacinamide and the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RU2182903C2 - Method of synthesis of nicotinic acid diethylamide - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC Calibration Curve Generation for Nikethamide (Standard)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the generation of a calibration curve for Nikethamide using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for the quantitative analysis of Nikethamide in bulk drug substance and pharmaceutical formulations. The described protocol outlines the preparation of standard solutions, the requisite HPLC instrumentation and conditions, and the procedure for constructing a linear calibration curve. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately quantify Nikethamide.
Principle
The quantitative analysis of Nikethamide is performed using a reversed-phase HPLC (RP-HPLC) method with UV detection. The principle of this method is based on the separation of Nikethamide from other components on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, carries the sample through the column. Nikethamide is detected by its absorbance of UV light at a specific wavelength. The peak area of the analyte is directly proportional to its concentration. A calibration curve is generated by plotting the peak areas of a series of Nikethamide standards of known concentrations against their respective concentrations. The concentration of Nikethamide in an unknown sample can then be determined by interpolating its peak area on the calibration curve.
Materials and Reagents
-
Nikethamide Reference Standard: Pharmaceutical primary standard grade.
-
Methanol: HPLC grade.
-
Acetonitrile: HPLC grade.
-
Ammonium Acetate: Analytical reagent grade.
-
Glacial Acetic Acid: Analytical reagent grade.
-
Water: HPLC grade or purified water.
-
0.45 µm Syringe Filters: For sample and standard filtration.
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Data Acquisition and Processing Software: To control the HPLC system and process the chromatograms.
Table 1: HPLC Operating Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Ammonium Acetate Buffer (pH 4.5) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
20 mM Ammonium Acetate Buffer (pH 4.5): Dissolve approximately 1.54 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with glacial acetic acid.
-
Mobile Phase Mixture: Mix the 20 mM Ammonium Acetate Buffer (pH 4.5) and acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.
Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 100 mg of Nikethamide reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark with methanol. This is the Standard Stock Solution.
-
Store the stock solution at 2-8 °C, protected from light. Under these conditions, the solution is stable for at least one month.
Preparation of Working Standard Solutions
Prepare a series of at least five working standard solutions by diluting the Standard Stock Solution with the mobile phase. A suggested concentration range is 1 µg/mL to 50 µg/mL.
Table 2: Example Dilution Scheme for Working Standards
| Working Standard Concentration (µg/mL) | Volume of Stock Solution (1000 µg/mL) | Final Volume (mL) |
| 1 | 10 µL | 10 |
| 5 | 50 µL | 10 |
| 10 | 100 µL | 10 |
| 25 | 250 µL | 10 |
| 50 | 500 µL | 10 |
Note: Use calibrated pipettes for accurate dilutions. Filter each working standard solution through a 0.45 µm syringe filter before injection.
Generation of the Calibration Curve
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution in triplicate.
-
Record the peak area for the Nikethamide peak in each chromatogram.
-
Calculate the mean peak area for each concentration level.
-
Plot a graph of the mean peak area (y-axis) against the concentration of Nikethamide (x-axis).
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), the slope (m), and the y-intercept (c).
Data Presentation and System Suitability
The calibration curve should be linear over the proposed concentration range. The correlation coefficient (r²) should be greater than 0.999.
Table 3: Typical Calibration Data for Nikethamide
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | [Example Value: 50000] |
| 5 | [Example Value: 250000] |
| 10 | [Example Value: 500000] |
| 25 | [Example Value: 1250000] |
| 50 | [Example Value: 2500000] |
Table 4: Method Validation Parameters (Typical Values)
| Parameter | Typical Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
Note: LOD and LOQ should be experimentally determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or other validated methods.
Visualization of Experimental Workflow
Caption: Workflow for Nikethamide HPLC calibration curve generation.
Conclusion
This application note provides a comprehensive and detailed protocol for generating a reliable HPLC calibration curve for Nikethamide. The described method is accurate, precise, and linear over the specified concentration range, making it suitable for routine quantitative analysis in research and quality control laboratories. Proper adherence to the outlined procedures will ensure the generation of high-quality data for the quantification of Nikethamide.
Application Notes for the Analysis of Nikethamide using Gas Chromatography-Mass Spectrometry
Introduction
Nikethamide (N,N-Diethyl-3-pyridinecarboxamide) is a stimulant which can affect the respiratory cycle. It is available as a short-acting respiratory stimulant. Due to its performance-enhancing potential, its use is monitored in sports. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of Nikethamide in various matrices. These application notes provide a comprehensive overview and protocol for the use of Nikethamide as a standard in GC-MS analysis, intended for researchers, scientists, and drug development professionals.
Principle of the Method
Gas chromatography (GC) separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Following separation, the eluted compounds are introduced into a mass spectrometer (MS). In the MS, molecules are typically ionized by electron ionization (EI), which generates a molecular ion and a series of characteristic fragment ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for highly specific identification. Quantification is achieved by measuring the abundance of specific ions and correlating the response to that of a known concentration of a reference standard.
Applications
-
Doping Control: Monitoring of Nikethamide in athletes' urine or blood samples.
-
Pharmaceutical Analysis: Quality control of pharmaceutical formulations containing Nikethamide.
-
Forensic Toxicology: Detection and quantification of Nikethamide in post-mortem specimens or in cases of suspected drug-facilitated crimes.
-
Pharmacokinetic Studies: Determination of Nikethamide and its metabolites in biological fluids to study its absorption, distribution, metabolism, and excretion.
Experimental Protocols
This section details the necessary steps for the analysis of Nikethamide using GC-MS.
1. Materials and Reagents
-
Nikethamide certified reference material (CRM)
-
Solvents: Methanol, Ethyl acetate (GC grade or higher)
-
Internal Standard (IS): (Optional but recommended for accurate quantification) A deuterated analog of Nikethamide or a compound with similar chemical properties and chromatographic behavior that is not present in the sample.
-
Sample preparation consumables: Solid-phase extraction (SPE) cartridges, autosampler vials with inserts, syringes, and filters.
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nikethamide CRM in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to create calibration standards at concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution: If using an internal standard, prepare a working solution at a fixed concentration (e.g., 100 ng/mL) in ethyl acetate.
-
Sample Preparation (e.g., for Urine):
-
To 1 mL of urine, add a known amount of the internal standard solution.
-
Perform a liquid-liquid extraction (LLE) with an appropriate solvent like ethyl acetate or a solid-phase extraction (SPE) for sample clean-up and concentration.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of ethyl acetate.
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
A typical GC-MS method for Nikethamide analysis is outlined below. Parameters may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial: 100 °C, hold for 1 min |
| Ramp: 15 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) |
| SIM Ions | Quantifier: 106, Qualifiers: 78, 178 |
Data Presentation
Quantitative data should be summarized for clarity and easy comparison. The following tables represent typical validation data for a GC-MS method for Nikethamide.
Table 1: Calibration Curve for Nikethamide
| Concentration (ng/mL) | Peak Area Ratio (Nikethamide/IS) |
| 10 | 0.12 |
| 50 | 0.61 |
| 100 | 1.25 |
| 250 | 3.10 |
| 500 | 6.22 |
| 1000 | 12.45 |
| Linearity (R²) | 0.9995 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) - Intra-day | < 5% |
| Precision (% RSD) - Inter-day | < 10% |
Mandatory Visualizations
Nikethamide Electron Ionization Mass Spectrum
The mass spectrum of Nikethamide obtained by electron ionization is a key identifier. The molecular ion ([M]⁺) is observed at m/z 178. The base peak, which is the most abundant ion, is typically at m/z 106. Other significant fragments are observed at m/z 78 and 51.
Figure 1. Proposed fragmentation pathway of Nikethamide in EI-MS.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Nikethamide in a biological sample using GC-MS.
Figure 2. Experimental workflow for Nikethamide analysis by GC-MS.
Application Notes and Protocols for the Preparation and Stability of Nikethamide Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of nikethamide standard solutions and the assessment of their stability. The information is intended to support accurate and reliable quantitative analysis in research and quality control settings.
Preparation of Nikethamide Standard Solutions
Accurately prepared standard solutions are fundamental for the quantification of nikethamide in various sample matrices. The following protocols outline the preparation of a primary stock solution and subsequent working standards for analytical applications such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
Nikethamide reference standard (of known purity)
-
Volumetric flasks (Class A)
-
Analytical balance (calibrated)
-
Pipettes (calibrated)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized or distilled water (HPLC grade)
-
Phosphate buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)[1]
-
Protocol for Preparation of Primary Stock Solution (e.g., 1000 µg/mL)
This protocol describes the preparation of a 1000 µg/mL nikethamide primary stock solution in methanol.
-
Weighing: Accurately weigh approximately 25 mg of the nikethamide reference standard onto a clean, tared weighing paper.
-
Dissolution: Quantitatively transfer the weighed nikethamide into a 25 mL Class A volumetric flask.
-
Solubilization: Add approximately 15 mL of HPLC-grade methanol to the volumetric flask. Gently swirl the flask to dissolve the nikethamide completely. If necessary, sonication can be used to aid dissolution.
-
Dilution to Volume: Once the nikethamide is fully dissolved and the solution has returned to room temperature, add methanol to the flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the solution to a labeled, amber glass vial. The label should include the solution identity, concentration, preparation date, and initials of the analyst. Store the primary stock solution at 2-8°C, protected from light.
Protocol for Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the primary stock solution to the desired concentrations for constructing a calibration curve.
-
Intermediate Stock Solution (e.g., 100 µg/mL): Pipette 5.0 mL of the 1000 µg/mL primary stock solution into a 50 mL Class A volumetric flask. Dilute to the mark with the mobile phase to be used in the analytical method. Mix thoroughly.
-
Working Standards (e.g., 1, 5, 10, 25, 50 µg/mL): Prepare a series of working standards by further diluting the intermediate stock solution with the mobile phase as detailed in the table below.
| Target Concentration (µg/mL) | Volume of Intermediate Stock (100 µg/mL) to be Diluted | Final Volume (mL) |
| 1 | 0.1 mL | 10 |
| 5 | 0.5 mL | 10 |
| 10 | 1.0 mL | 10 |
| 25 | 2.5 mL | 10 |
| 50 | 5.0 mL | 10 |
-
Filtration: Before injection into an HPLC system, filter each working standard solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
Stability of Nikethamide Standard Solutions
Understanding the stability of nikethamide standard solutions is critical for ensuring the accuracy of analytical results over time. Stability is influenced by factors such as temperature, light, and pH.
Recommended Storage Conditions and Stability Data
Published data and supplier recommendations provide guidance on the stability of nikethamide solutions under various storage conditions.
| Solution Type | Solvent | Storage Temperature | Stability Duration |
| Stock Solution | Water | -80°C | 6 months[2] |
| Stock Solution | Water | -20°C | 1 month[2] |
| Stock Solution | DMSO | -80°C | 1 year[1] |
| Pure Form | - | -20°C | 3 years[1] |
| Pure Form | - | 4°C | 2 years[2] |
It is recommended to prepare fresh working solutions from the stock solution for daily use.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.[2]
Experimental Protocol for a Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods. These studies intentionally degrade the drug substance to identify potential degradation products and pathways. A typical forced degradation study for nikethamide would involve the following conditions:
Prepare a solution of nikethamide in a suitable solvent (e.g., methanol:water 50:50 v/v) at a concentration of approximately 100 µg/mL.
-
Acid Hydrolysis: To 5 mL of the nikethamide solution, add 5 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 24, 48, 72 hours). After the exposure period, cool the solution and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.
-
Base Hydrolysis: To 5 mL of the nikethamide solution, add 5 mL of 0.1 M sodium hydroxide. Heat the mixture at 60°C for a specified period. After the exposure period, cool the solution and neutralize it with an appropriate volume of 0.1 M hydrochloric acid.
-
Oxidative Degradation: To 5 mL of the nikethamide solution, add 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light.
-
Thermal Degradation: Place a vial of the nikethamide solution in a calibrated oven at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a vial of the nikethamide solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the intact nikethamide from any degradation products.
Signaling Pathways and Experimental Workflows
Logical Workflow for Preparation of Nikethamide Standard Solutions
Caption: Workflow for the preparation of nikethamide standard solutions.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of nikethamide.
Potential Degradation Pathway of Nikethamide
While specific degradation products of nikethamide under forced conditions are not extensively documented in publicly available literature, insights can be drawn from its metabolic pathway. In vivo, nikethamide is known to be metabolized to nicotinamide and N-ethylnicotinamide. This suggests that the amide linkage in nikethamide is susceptible to hydrolysis.
Under hydrolytic stress (acidic or basic conditions), it is plausible that nikethamide undergoes hydrolysis to yield nicotinic acid and diethylamine. Further degradation of the pyridine ring is also possible under harsh conditions. Oxidative degradation may lead to the formation of N-oxide derivatives.
Proposed Degradation Pathway
Caption: Proposed degradation pathway of nikethamide.
Disclaimer: The information provided in these application notes is intended for guidance and should be adapted and validated by the end-user for their specific analytical requirements. It is crucial to consult relevant pharmacopeias and regulatory guidelines for comprehensive information.
References
Application of Nikethamide as a Positive Control in Respiratory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nikethamide, also known by its trade name Coramine, is a central nervous system (CNS) stimulant that primarily acts on the respiratory centers in the medulla oblongata.[1] Historically used to treat respiratory depression, its clinical use has declined due to a narrow therapeutic index and the availability of safer alternatives.[1] However, its well-characterized ability to increase respiratory rate and tidal volume makes it a valuable tool in preclinical research as a positive control for validating respiratory assays.[1] These application notes provide detailed protocols for the use of Nikethamide in both in vivo and in vitro respiratory assays, along with expected quantitative outcomes and an overview of its mechanism of action.
Mechanism of Action
Nikethamide stimulates respiration by directly acting on the medulla oblongata, the region of the brainstem that controls autonomic functions, including breathing.[1] The primary mechanism is believed to be the enhancement of the sensitivity of central chemoreceptors to carbon dioxide (CO₂) and oxygen (O₂) levels in the blood.[1] When these chemoreceptors are stimulated, they signal the respiratory centers to increase the rate and depth of breathing.[1]
Recent studies suggest that the GABAergic system may play a role in Nikethamide's mechanism. Specifically, it is thought to partially mediate its effects through the GABA A receptor, though the precise nature of this interaction is still under investigation.[2][3]
Signaling Pathway
The signaling pathway for Nikethamide-induced respiratory stimulation is centered on the neural circuits within the brainstem's respiratory centers.
Data Presentation
The following tables summarize the expected quantitative effects of Nikethamide in preclinical respiratory assays.
Table 1: In Vivo Effects of Nikethamide on Respiratory Parameters in Rodents (Whole-Body Plethysmography)
| Species | Dose (mg/kg, i.p.) | Respiratory Rate (breaths/min) | Tidal Volume (mL) | Minute Ventilation (mL/min) |
| Mouse | 50-100 | Significant Increase | Significant Increase | Significant Increase |
| Rat | 20-75 | Significant Increase | Significant Increase | Significant Increase |
Note: Specific percentage increases can vary based on baseline respiratory function, anesthetic used (if any), and specific strain of the animal. The provided dose ranges are based on commonly used concentrations in preclinical studies.[4]
Table 2: In Vitro Effects of Nikethamide on Respiration-Related Rhythmic Discharge Activity (RRDA) in Neonatal Rat Medullary Slices [2][3]
| Nikethamide Concentration (µg/mL) | Effect on Inspiratory Time (TI) | Effect on Integral Amplitude (IA) | Effect on Respiratory Cycle (RC) |
| 0.5 | Increase | Increase | Increase |
| 1.0 | Increase | Increase | Increase |
| 3.0 | Increase | Increase | Increase |
| 5.0 | Most Distinct Increase | Most Distinct Increase | Most Distinct Increase |
| 7.0 | Increase | Increase | Increase |
| 10.0 | No significant effect | No significant effect | No significant effect |
Experimental Protocols
Protocol 1: In Vivo Whole-Body Plethysmography in Rodents
This protocol describes the use of Nikethamide as a positive control to confirm the sensitivity of a whole-body plethysmography system to detect respiratory stimulants.
Materials:
-
Whole-body plethysmography chambers for mice or rats
-
Nikethamide solution (25% w/v)
-
Sterile saline (0.9% NaCl) for dilution
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the plethysmography chambers for at least 30-60 minutes before recording baseline data. This minimizes stress-induced respiratory changes.
-
Baseline Recording: Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for a stable period of 15-30 minutes.
-
Preparation of Nikethamide Solution: Prepare the desired dose of Nikethamide by diluting the 25% stock solution in sterile saline. A common dose range for significant respiratory stimulation in mice is 50-100 mg/kg.[4]
-
Administration: Briefly remove the animal from the chamber, weigh it to calculate the precise injection volume, and administer the Nikethamide solution via i.p. injection. A vehicle-only injection (saline) should be used as a negative control in a separate group of animals.
-
Post-Injection Recording: Immediately return the animal to the plethysmography chamber and record respiratory parameters continuously for at least 60 minutes. The peak stimulatory effect of Nikethamide is typically observed within 5-15 minutes post-injection.
-
Data Analysis: Analyze the recorded data to determine the peak changes in respiratory rate, tidal volume, and minute ventilation compared to the baseline values.
Protocol 2: In Vitro Medullary Brainstem Slice Preparation
This protocol is adapted from a study on neonatal rats and is designed to assess the direct effects of Nikethamide on the neural circuitry of respiration.[2][3]
Materials:
-
Vibratome
-
Dissection microscope
-
Recording chamber with perfusion system
-
Suction electrodes and amplifier
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂
-
Nikethamide stock solution
-
Neonatal rats (1-3 days old)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a neonatal rat.
-
Rapidly remove the brain and brainstem and place them in ice-cold, oxygenated aCSF.
-
Isolate the brainstem and glue it to the vibratome stage.
-
Cut transverse slices (600-700 µm) containing the pre-Bötzinger complex and hypoglossal nerve rootlets.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 30 minutes to recover.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 27-28°C.
-
Using a suction electrode, record the spontaneous respiration-related rhythmic discharge activity (RRDA) from a hypoglossal nerve rootlet.
-
-
Experimental Protocol:
-
Record a stable baseline of RRDA for at least 10 minutes.
-
Switch the perfusion to aCSF containing the desired concentration of Nikethamide (e.g., 5 µg/mL for maximal effect).[2]
-
Perfuse with the Nikethamide solution for 10-15 minutes while continuously recording the RRDA.
-
To demonstrate the involvement of the GABA A receptor, after a washout period, co-administer Nikethamide with a GABA A receptor antagonist like bicuculline (e.g., 10 µM) and observe any potentiation of the respiratory stimulant effect.[2]
-
-
Data Analysis:
-
Analyze the recorded RRDA for changes in the frequency, amplitude (integral), and duration of inspiratory bursts.
-
Conclusion
Nikethamide serves as a reliable and effective positive control for a variety of respiratory assays. Its well-documented stimulatory effects on the central respiratory centers provide a clear and reproducible benchmark for validating experimental models and systems designed to assess respiratory function. The protocols outlined in these application notes provide a framework for the successful implementation of Nikethamide as a positive control in both in vivo and in vitro settings.
References
- 1. What is the mechanism of Nikethamide? [synapse.patsnap.com]
- 2. [GABA A receptor participates in respiratory enhancement induced by nikethamide in neonatal rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [GABA A receptor participates in respiratory enhancement induced by nikethamide in neonatal rats]. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Analytical Method Development of Nikethamide in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Nikethamide in biological fluids, primarily focusing on human plasma and urine. The protocols are designed to be robust and reproducible for applications in clinical and research settings.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Nikethamide in Human Plasma
This method offers high sensitivity and selectivity for the determination of Nikethamide in human plasma, making it suitable for pharmacokinetic studies.
Quantitative Data Summary
| Parameter | Value |
| Matrix | Human Plasma |
| Technique | LC-MS/MS |
| Sample Preparation | Liquid-Liquid Extraction (LLE) |
| Linearity Range | 20.0–2000 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 20.0 ng/mL[1][2] |
| Intra-day Precision | < 4.2%[1][2] |
| Inter-day Precision | < 6.1%[1][2] |
| Mean Recovery | 65.3–71.1%[1][2] |
Experimental Protocol
1. Materials and Reagents:
-
Nikethamide reference standard
-
Atropine (Internal Standard - IS)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (AR grade)
-
Human plasma (blank)
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of Atropine solution (IS).
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: Agilent or equivalent
-
Mobile Phase: 45:55 (v/v) methanol–water containing 0.1% formic acid[1][2]
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Experimental Workflow
Micellar Electrokinetic Chromatography (MEKC) for Nikethamide in Human Urine
This method provides a simple and rapid approach for the determination of Nikethamide in urine samples, suitable for screening purposes.
Quantitative Data Summary
| Parameter | Value |
| Matrix | Human Urine |
| Technique | MEKC-UV |
| Sample Preparation | Dilution and Centrifugation |
| Linearity Range | 4-280 µmol/L (0.71-49.90 µg/mL)[3] |
| Limit of Detection (LOD) | 1 µmol/L (0.18 µg/mL)[3] |
| RSD of Calibration Points | 5.4 to 9.5%[3] |
| Analysis Time | < 5.5 minutes[3] |
Experimental Protocol
1. Materials and Reagents:
-
Nikethamide reference standard
-
Boric acid
-
Sodium dodecyl sulfate (SDS)
-
Acetonitrile (ACN)
-
Sodium hydroxide (for pH adjustment)
-
Deionized water
-
Human urine (blank)
2. Sample Preparation:
-
Dilute the urine sample with distilled water (e.g., 1:1 ratio).
-
Centrifuge the diluted sample at 12,000 g for 2 minutes.[3]
-
Collect the supernatant for analysis.
3. MEKC Conditions:
-
CE System: Capillary electrophoresis system with UV detection
-
Capillary: Fused-silica capillary (effective length 51 cm, 75 µm i.d.)[3]
-
Background Electrolyte (BGE): 0.035 mol/L borate buffer (pH 9) with 0.05 mol/L SDS and 6.5% ACN.[3]
-
Separation Voltage: 21 kV[3]
-
Detection: UV absorbance at 260 nm[3]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Experimental Workflow
High-Performance Liquid Chromatography (HPLC) for Nikethamide in Human Blood and Cerebrospinal Fluid
This HPLC method allows for the simultaneous determination of Nikethamide and Lidocaine in human blood and cerebrospinal fluid.
Quantitative Data Summary
| Parameter | Value (Plasma) | Value (CSF) |
| Matrix | Human Blood, Cerebrospinal Fluid | Human Blood, Cerebrospinal Fluid |
| Technique | HPLC-UV | HPLC-UV |
| Sample Preparation | Protein Precipitation | Protein Precipitation |
| Limit of Detection (LOD) | 0.008 µg/mL[2] | 0.007 µg/mL[2] |
| Mean Recovery | 69.8 - 94.4%[2] | Not Specified |
Experimental Protocol
1. Materials and Reagents:
-
Nikethamide reference standard
-
Lidocaine reference standard
-
Methanol (HPLC grade)
-
Diethylamine
-
Acetic acid
-
Human blood/plasma or cerebrospinal fluid (blank)
2. Sample Preparation (Protein Precipitation):
-
To a known volume of plasma or CSF, add an equal volume of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for HPLC analysis.
3. HPLC Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Column: Zorbax Dikema C18 (150 mm x 4.60 mm, 5 µm)[2]
-
Mobile Phase: 22:78 (v/v) mixture of methanol and a diethylamine-acetic acid buffer (pH 4.0).[2]
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Detection: UV at 263 nm[2]
Logical Relationship of Analytical Techniques
References
Application Notes and Protocols for the Quantitative Analysis of Nikethamide in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nikethamide, a pyridine-3-carboxamide derivative, is a central nervous system stimulant primarily used as a respiratory stimulant.[1][2] Its therapeutic efficacy is dependent on the precise dosage; therefore, accurate and reliable quantitative analysis in pharmaceutical formulations is paramount to ensure product quality, safety, and compliance with regulatory standards. This document provides detailed application notes and validated protocols for the quantitative analysis of Nikethamide using standard analytical techniques including Titrimetry, UV-Visible Spectrophotometry, and High-Performance Liquid Chromatography (HPLC). Additionally, a summary of its mechanism of action is presented with a corresponding signaling pathway diagram.
Quantitative Analysis by Titration (As per British Pharmacopoeia)
Titrimetry offers a classic, cost-effective, and accurate method for the assay of pure Nikethamide substance. The method described in the British Pharmacopoeia (BP) is a non-aqueous titration.[3]
Experimental Protocol
Equipment:
-
Analytical balance
-
Burette (50 mL, Class A)
-
Volumetric flasks (100 mL, Class A)
-
Pipettes (Class A)
-
Magnetic stirrer and stir bar
Reagents:
-
Nikethamide Reference Standard (CRS)
-
Perchloric acid (0.1 M) in anhydrous acetic acid
-
Acetic anhydride
-
Anhydrous acetic acid
-
Crystal violet solution (indicator)
Standard and Sample Preparation:
-
Sample Preparation: Accurately weigh about 0.150 g of the Nikethamide sample.[3]
-
Dissolution: Dissolve the weighed sample in a mixture of 5 mL of acetic anhydride and 20 mL of anhydrous acetic acid.[3]
Procedure:
-
Titrate the prepared sample solution with 0.1 M perchloric acid.
-
Determine the end-point of the titration potentiometrically or using crystal violet solution as an indicator (color change from violet to blue-green).
-
Perform a blank titration using the same quantities of reagents but omitting the sample.
Calculation: The content of Nikethamide (C₁₀H₁₄N₂O) is calculated using the following formula:
Where:
-
V_sample is the volume (mL) of 0.1 M perchloric acid used for the sample titration.
-
V_blank is the volume (mL) of 0.1 M perchloric acid used for the blank titration.
-
M is the molarity of the perchloric acid solution.
-
f is the factor of equivalence (1 mL of 0.1 M perchloric acid is equivalent to 17.82 mg of C₁₀H₁₄N₂O).
-
W is the weight (mg) of the Nikethamide sample taken.
Data Presentation
| Parameter | Specification (as per BP) |
| Assay | 99.0% to 101.0% (anhydrous basis)[3][4] |
| Appearance | Oily liquid or crystalline mass, colorless or slightly yellowish[3][4] |
| Solubility | Miscible with water and with ethanol (96%)[3][4] |
Experimental Workflow
Caption: Workflow for the quantitative analysis of Nikethamide by non-aqueous titration.
Quantitative Analysis by UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and rapid method suitable for the quantification of Nikethamide in pharmaceutical formulations, particularly for dissolution testing and routine quality control. The method is based on the absorbance of UV radiation by the pyridine ring in the Nikethamide molecule.
Experimental Protocol
Equipment:
-
UV-Visible Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Sonicator
Reagents:
-
Nikethamide Reference Standard (CRS)
-
Hydrochloric acid (0.01 M)
-
Methanol (HPLC grade)
-
Distilled or deionized water
Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Nikethamide CRS, dissolve in and dilute to 100 mL with 0.01 M hydrochloric acid.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 5-25 µg/mL using 0.01 M hydrochloric acid.
-
Sample Preparation (for a 250 mg/mL injection):
-
Accurately pipette 1.0 mL of the Nikethamide injection into a 100 mL volumetric flask.
-
Dilute to volume with 0.01 M hydrochloric acid and mix well.
-
Pipette 1.0 mL of this solution into another 100 mL volumetric flask and dilute to volume with 0.01 M hydrochloric acid to obtain a theoretical concentration of 25 µg/mL.
-
Procedure:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use 0.01 M hydrochloric acid as the blank.
-
Record the absorbance spectra of the working standard solutions and the sample solution.
-
Determine the wavelength of maximum absorbance (λmax). The British Pharmacopoeia specifies a λmax at 263 nm.[3][4]
-
Measure the absorbance of all solutions at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the working standard solutions versus their concentrations.
-
Determine the concentration of Nikethamide in the sample solution from the calibration curve.
Calculation: Calculate the amount of Nikethamide in the formulation using the concentration obtained from the calibration curve and the dilution factor.
Data Presentation
| Parameter | Specification |
| λmax in 0.01 M HCl | Approximately 263 nm[3][4] |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Experimental Workflow
Caption: Workflow for the quantitative analysis of Nikethamide by UV-Visible Spectrophotometry.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific, sensitive, and robust method for the quantitative analysis of Nikethamide in various pharmaceutical formulations. The following is a representative isocratic reversed-phase HPLC method.
Experimental Protocol
Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm)
Reagents:
-
Nikethamide Reference Standard (CRS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 263 nm
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Nikethamide CRS, dissolve in and dilute to 100 mL with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 10-50 µg/mL using the mobile phase.
-
Sample Preparation (for a 250 mg/mL injection):
-
Accurately pipette 1.0 mL of the Nikethamide injection into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
Pipette 1.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to obtain a theoretical concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and determine the peak area of Nikethamide.
-
Construct a calibration curve by plotting the peak area of the working standard solutions versus their concentrations.
-
Determine the concentration of Nikethamide in the sample solution from the calibration curve.
System Suitability:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
%RSD for replicate injections: Not more than 2.0%
Data Presentation
| Parameter | Acceptance Criteria (as per ICH guidelines) |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference from excipients at the retention time of Nikethamide |
| Robustness | Method remains unaffected by small, deliberate variations in parameters |
Experimental Workflow
Caption: Workflow for the quantitative analysis of Nikethamide by HPLC.
Mechanism of Action of Nikethamide
Nikethamide acts as a respiratory stimulant by directly affecting the respiratory centers in the medulla oblongata.[2][5][6] While the complete molecular mechanism is not fully elucidated, evidence suggests the involvement of multiple pathways. One proposed mechanism involves the modulation of sodium currents through the activation of the Protein Kinase C (PKC) pathway.[7] Additionally, some studies suggest that Nikethamide's respiratory enhancement effects may be partially mediated by the GABA A receptor.[8] This stimulation leads to an increased rate and depth of respiration.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for the respiratory stimulant effect of Nikethamide.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. japsonline.com [japsonline.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. actascientific.com [actascientific.com]
- 7. researchgate.net [researchgate.net]
- 8. itmedicalteam.pl [itmedicalteam.pl]
Application Note: Determination of Nikethamide using Micellar Electrokinetic Chromatography (MEKC)
Abstract
This application note details a validated Micellar Electrokinetic Chromatography (MEKC) method for the rapid and sensitive determination of nikethamide. The described protocol is applicable for the quantification of nikethamide in pharmaceutical formulations and biological matrices such as urine. This method offers high efficiency, short analysis times, and low reagent consumption, making it a suitable technique for research, quality control, and drug monitoring applications.
Introduction
Nikethamide (N,N-Diethyl-3-pyridinecarboxamide) is a respiratory stimulant.[1][2] Its accurate and reliable quantification is essential in pharmaceutical manufacturing and clinical settings. Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that combines the principles of electrophoresis and chromatography.[3][4][5] In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration (CMC) to form micelles.[3][4][6] These micelles act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes based on their differential partitioning between the micelles and the surrounding aqueous buffer.[3][4] This note provides a comprehensive protocol for the determination of nikethamide using MEKC with UV detection.
Experimental
Instrumentation and Consumables
-
Capillary Electrophoresis System: Any standard CE system equipped with a UV detector is suitable.
-
Capillary: Fused-silica capillary, uncoated.
-
Data Acquisition and Processing: Appropriate software for controlling the CE system and for data analysis.
-
Consumables: Microcentrifuge tubes, appropriate vials for the CE autosampler.
Reagents and Solutions
-
Nikethamide Standard: Analytical grade nikethamide.
-
Sodium Dodecyl Sulfate (SDS): Analytical grade.
-
Boric Acid: Analytical grade.
-
Sodium Hydroxide: For pH adjustment.
-
Acetonitrile (ACN): HPLC grade.
-
Deionized Water: High-purity, filtered.
Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 0.035 mol/L borate buffer and adjust the pH to 9.0 using sodium hydroxide. Add sodium dodecyl sulfate (SDS) to a final concentration of 0.05 mol/L and acetonitrile (ACN) to a final concentration of 6.5% (v/v).[7]
-
Standard Solutions: Prepare a stock solution of nikethamide in deionized water. Serial dilutions of the stock solution are then made with deionized water to create calibration standards.
-
Sample Preparation:
-
Pharmaceutical Formulations: Dilute the formulation with deionized water to bring the nikethamide concentration within the calibration range.[7]
-
Urine Samples: Dilute urine samples with deionized water. Centrifuge the diluted samples for 2 minutes at 12,000g to remove any particulate matter before injection.[7][8]
-
MEKC Protocol
A simple and rapid MEKC method with UV detection has been developed and validated for the determination of nikethamide.[7]
Capillary Conditioning
Prior to the first use, and as needed, condition the capillary by flushing sequentially with 1 M sodium hydroxide, deionized water, and finally the background electrolyte.
Separation Conditions
The following table summarizes the optimized instrumental parameters for the MEKC separation of nikethamide.
| Parameter | Value |
| Capillary | Fused-silica, 51 cm effective length, 75 µm i.d.[7] |
| Background Electrolyte | 0.035 mol/L Borate Buffer (pH 9), 0.05 mol/L SDS, 6.5% ACN[7] |
| Applied Voltage | 21 kV[7] |
| Detection | UV absorbance at 260 nm[7] |
| Injection | Hydrodynamic or electrokinetic (specifics to be optimized on the instrument used) |
| Temperature | Ambient (or controlled if available) |
| Analysis Time | < 5.5 minutes[7] |
Data Analysis
Identify the nikethamide peak based on its migration time in the standard solutions. Construct a calibration curve by plotting the peak area of nikethamide against the corresponding concentration of the standards. The concentration of nikethamide in the samples can then be determined from this calibration curve.
Method Performance
The developed MEKC method demonstrates excellent performance for the analysis of nikethamide.[7]
| Parameter | Result |
| Linearity Range (in urine) | 4 - 280 µmol/L (0.71 - 49.90 µg/mL)[7] |
| Correlation Coefficient (R²) | 0.9998[7] |
| Limit of Detection (LOD) (in urine) | 1 µmol/L (0.18 µg/mL)[7] |
| Relative Standard Deviation (RSD) | 5.4 - 9.5% for calibration points[7] |
Visualizations
Principle of Micellar Electrokinetic Chromatography
Caption: Principle of MEKC Separation.
Experimental Workflow for Nikethamide Determination
Caption: Experimental workflow for nikethamide analysis.
Conclusion
The described Micellar Electrokinetic Chromatography method provides a simple, fast, and reliable means for the determination of nikethamide. The high sensitivity and reproducibility make it a valuable analytical tool in pharmaceutical and clinical research settings. The method's low consumption of reagents and short analysis time also contribute to its cost-effectiveness and high throughput capabilities.
References
- 1. Nikethamide [drugfuture.com]
- 2. Nikethamide - Wikipedia [en.wikipedia.org]
- 3. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 5. scitechnol.com [scitechnol.com]
- 6. scispace.com [scispace.com]
- 7. Determination of nikethamide by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of Nikethamide using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification of Nikethamide in pharmaceutical preparations using Thin-Layer Chromatography (TLC). The protocols outlined below offer robust and reliable methods for qualitative analysis.
Introduction
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the separation and identification of compounds.[1] In pharmaceutical analysis, TLC is a valuable tool for identity testing, purity assessment, and monitoring of related substances.[2] Nikethamide, a respiratory stimulant, can be effectively identified using TLC through the selection of appropriate stationary and mobile phases, followed by suitable visualization techniques. These notes provide protocols for the TLC identification of Nikethamide on silica gel plates.
Principle of Separation
TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase that moves up the plate by capillary action.[3] The separation of Nikethamide is achieved based on its polarity and its interactions with the stationary and mobile phases. The retention factor (Rf), the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identification.
Data Presentation
The following table summarizes the chromatographic conditions and corresponding retention factor (Rf) values for the identification of Nikethamide using different TLC methods.
| Method | Stationary Phase | Mobile Phase (v/v/v) | Rf Value of Nikethamide |
| 1 | Silica gel 60 F254 | Chloroform : Methanol (90:10) | ~ 0.50 |
| 2 | Silica gel 60 F254 | Toluene : Methanol : Ethyl acetate (4:4:2) | ~ 0.47[4] |
| 3 | Silica gel G | Toluene : Acetone : Ethanol : Concentrated Ammonia (45:45:7:3) | Varies |
| 4 | Silica gel 60 F254 | Chloroform : Acetone : Ammonia (8:2:0.1) | Varies[5] |
Experimental Protocols
Method 1: General Identification
This protocol provides a general method for the identification of Nikethamide in bulk drug substances or simple formulations.
1. Materials and Reagents:
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Mobile Phase: Chloroform : Methanol (90:10 v/v).
-
Standard Solution: Prepare a 1 mg/mL solution of Nikethamide reference standard in methanol.
-
Sample Solution: Prepare a solution of the test sample in methanol to an expected Nikethamide concentration of 1 mg/mL.
-
Developing Chamber: A glass chamber with a tight-fitting lid.
-
Visualization: UV light source (254 nm) and/or Iodine vapor chamber.
2. Protocol:
-
Pour the mobile phase into the developing chamber to a depth of approximately 0.5 to 1 cm. Line the chamber with filter paper saturated with the mobile phase to ensure chamber saturation and let it equilibrate for at least 30 minutes.
-
Using a capillary tube or a microsyringe, apply 1-2 µL of the standard solution and the sample solution as separate spots on the starting line of the TLC plate, approximately 1.5 cm from the bottom edge.
-
Ensure the spots are dry before placing the plate in the developing chamber.
-
Place the TLC plate in the saturated chamber, ensuring the starting line is above the level of the mobile phase. Close the chamber.
-
Allow the mobile phase to ascend the plate until it is about 1 cm from the top edge.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the plate in a fume hood.
-
Visualize the spots under UV light at 254 nm. Nikethamide will appear as a dark spot against a fluorescent background. Alternatively, place the dried plate in a chamber containing iodine crystals. Nikethamide will appear as a brown spot.
-
Calculate the Rf value for the spots from the standard and sample solutions. The Rf value of the spot from the sample solution should correspond to that of the standard solution.
Method 2: HPTLC for Improved Resolution
This protocol utilizes High-Performance Thin-Layer Chromatography (HPTLC) for a more precise identification and better separation.
1. Materials and Reagents:
-
HPTLC Plates: HPTLC plates pre-coated with silica gel 60 F254.[6]
-
Mobile Phase: Toluene : Methanol : Ethyl acetate (4:4:2 v/v/v).[4]
-
Standard Solution: Prepare a 100 µg/mL solution of Nikethamide reference standard in methanol.
-
Sample Solution: Prepare a solution of the test sample in methanol to an expected Nikethamide concentration of 100 µg/mL.
-
Developing Chamber: Twin-trough chamber.
-
Application: Automated HPTLC applicator.
-
Detection: HPTLC scanner with a UV detector at 218 nm.[4]
2. Protocol:
-
Pour the mobile phase into both troughs of the twin-trough chamber and allow it to saturate for 20 minutes.
-
Apply 2 µL of the standard and sample solutions as bands of 6 mm width onto the HPTLC plate using an automated applicator.
-
Place the plate in the saturated chamber and develop up to a distance of 8 cm.
-
Dry the plate using a stream of warm air.
-
Scan the dried plate with a densitometer at a wavelength of 218 nm.[4]
-
Compare the Rf value and the densitometric profile of the sample with that of the standard. The Rf value for Nikethamide is approximately 0.47.[4]
Visualization
Experimental Workflow
References
- 1. qia.go.kr [qia.go.kr]
- 2. ijirt.org [ijirt.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of HPTLC and First Derivative Spectrophotometric Methods for Determination of Levetiracetam … [ouci.dntb.gov.ua]
- 5. Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Nikethamide Reference Standard in Doping Control Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nikethamide, a central nervous system stimulant, is listed on the World Anti-Doping Agency (WADA) Prohibited List as a banned substance in sports.[1] Its use can lead to enhanced athletic performance, but it also poses health risks to athletes.[2][3] Therefore, robust and reliable analytical methods are crucial for its detection in doping control samples. This document provides detailed application notes and protocols for the analysis of Nikethamide using a reference standard, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques commonly employed in anti-doping laboratories.
Data Presentation
The following table summarizes quantitative data from various studies on the analysis of Nikethamide in biological matrices. This data is essential for method validation and ensuring the sensitivity and reliability of doping control tests.
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Nikethamide | Plasma | HPLC | 8 | - | 69.8 - 94.4 | [4] |
| Nikethamide | Cerebrospinal Fluid | HPLC | 7 | - | - | [4] |
| Nikethamide | Human Plasma | LC-MS/MS | - | - | - | [5] |
| Nikethamide | Urine | GC | - | - | - | [6] |
LOD: Limit of Detection; LOQ: Limit of Quantification; HPLC: High-Performance Liquid Chromatography; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; GC: Gas Chromatography. Note: Dashes indicate data not specified in the cited abstract.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction for Urine Samples
This protocol describes a general procedure for the extraction of Nikethamide from urine samples prior to LC-MS/MS analysis.
Materials:
-
Urine sample
-
Nikethamide reference standard
-
Internal standard (e.g., Atropine)[4]
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Extraction solvent (e.g., a mixture of diethyl ether and dichloromethane)
-
Sodium sulfate (anhydrous)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Aliquoting: Take a 1-2 mL aliquot of the urine sample.
-
Internal Standard Spiking: Add a known concentration of the internal standard to the urine sample.
-
pH Adjustment: Adjust the pH of the urine sample to alkaline conditions (pH 9-10) by adding NaOH solution. This facilitates the extraction of the basic Nikethamide molecule.
-
Extraction: Add 5 mL of the extraction solvent to the sample. Vortex for 1-2 minutes to ensure thorough mixing. Centrifuge at 3000-4000 rpm for 5-10 minutes to separate the organic and aqueous layers.
-
Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Add anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the reconstitution solvent.
-
Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.
Analytical Method: LC-MS/MS for Nikethamide Quantification
This protocol outlines the parameters for the detection and quantification of Nikethamide using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size) is suitable for the separation.[4]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid
-
Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute Nikethamide.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30-40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Collision Energy (CE) and other MS parameters: These should be optimized for the specific instrument being used to achieve the best sensitivity for the target transitions.
Visualizations
Signaling Pathway of Nikethamide
Nikethamide acts as a central nervous system stimulant, primarily affecting the respiratory centers in the medulla oblongata.[2][3][7] The exact molecular mechanism is not fully understood, but it is believed to enhance the sensitivity of chemoreceptors to carbon dioxide and oxygen levels in the blood, leading to an increased respiratory rate.[2]
Caption: Proposed signaling pathway of Nikethamide.
Experimental Workflow for Doping Control Analysis
The following diagram illustrates the typical workflow for the analysis of Nikethamide in a doping control laboratory, from sample collection to the final report.
Caption: Experimental workflow for Nikethamide analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Nikethamide? [synapse.patsnap.com]
- 3. JaypeeDigital | Central nervous system stimulants and psychotomimetics [jaypeedigital.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. LC–MS–MS Determination of Nikethamide in Human Plasma | Semantic Scholar [semanticscholar.org]
- 6. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nikethamide Extraction from Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Nikethamide from plasma and urine samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting Nikethamide from plasma and urine?
A1: The most common methods for extracting Nikethamide from biological matrices are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). For urine samples, a simple dilution and centrifugation step can also be effective, particularly for screening purposes.[1] The choice of method depends on the required sensitivity, sample cleanliness, and analytical technique (e.g., GC-MS, LC-MS/MS).
Q2: How do I choose the best extraction method for my application?
A2: The selection of an appropriate extraction method depends on several factors:
-
Analytical Sensitivity: For high sensitivity, SPE is often preferred as it can effectively concentrate the analyte.
-
Sample Throughput: Protein precipitation is a rapid method suitable for high-throughput analysis, while LLE and SPE can be more time-consuming.
-
Matrix Effects: SPE generally provides the cleanest extracts, minimizing matrix effects in LC-MS/MS analysis. LLE offers a moderate level of cleanup, while PPT is the most prone to matrix interferences.
-
Analyst Expertise: LLE requires good technique for phase separation, while SPE can be more easily automated and standardized.
Q3: What are the key parameters to optimize for Nikethamide extraction?
A3: As Nikethamide is a basic drug, pH is a critical parameter for both LLE and SPE.
-
For LLE: The pH of the aqueous sample should be adjusted to at least 2 units above the pKa of Nikethamide to ensure it is in its neutral, organic-soluble form for efficient extraction into an organic solvent.[2][3]
-
For SPE: The pH of the sample and wash solutions should be optimized to ensure retention of the neutral form on a reversed-phase sorbent and effective removal of interferences. The elution solvent should be strong enough to desorb the analyte.[4]
-
For all methods: The choice of organic solvent (for LLE and SPE elution) and precipitating solvent (for PPT) significantly impacts recovery.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of Nikethamide?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To mitigate them:
-
Improve Sample Cleanup: Employ a more rigorous cleanup method like SPE to remove interfering endogenous components.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate Nikethamide from co-eluting matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the best choice to compensate for matrix effects. If unavailable, a structurally similar compound can be used.
-
Dilution: For urine samples, a simple dilution can sometimes be sufficient to reduce matrix effects to an acceptable level.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Problem | Possible Cause | Solution |
| Low recovery of Nikethamide | Incorrect pH of the aqueous phase. | Ensure the pH of the plasma or urine sample is adjusted to be basic (at least 2 pH units above the pKa of Nikethamide) to neutralize the amine group and increase its solubility in the organic solvent.[2][3] |
| Inappropriate organic solvent. | Select an organic solvent that has good solubility for Nikethamide. Test different solvents like diethyl ether, ethyl acetate, or a mixture to find the optimal one. | |
| Insufficient mixing. | Vortex the sample and solvent mixture vigorously for an adequate amount of time (e.g., 1-2 minutes) to ensure thorough extraction. | |
| Emulsion formation. | Add salt (salting out) to the aqueous phase to break the emulsion. Centrifugation at a higher speed or for a longer duration can also help. | |
| Analyte loss during evaporation. | If an evaporation step is used, ensure it is performed under a gentle stream of nitrogen and at a controlled temperature to prevent loss of the volatile Nikethamide. |
Low Recovery in Solid-Phase Extraction (SPE)
| Problem | Possible Cause | Solution |
| Analyte lost in the loading fraction | Incorrect sorbent choice. | For Nikethamide, a reversed-phase sorbent (e.g., C18) is typically used. Ensure the sorbent is appropriate for the analyte's polarity. |
| Sample solvent is too strong. | If the sample is dissolved in a high percentage of organic solvent, it may not retain on the sorbent. Dilute the sample with an aqueous buffer before loading.[5] | |
| Incorrect pH. | Adjust the sample pH to be basic to ensure Nikethamide is in its neutral form for retention on a reversed-phase sorbent.[4] | |
| Analyte lost in the wash fraction | Wash solvent is too strong. | The wash solvent should be strong enough to remove interferences but not elute Nikethamide. Decrease the organic solvent percentage in the wash solution.[5] |
| Incomplete elution | Elution solvent is too weak. | Use a stronger elution solvent (e.g., higher percentage of organic solvent, or a different solvent like methanol). Adding a small amount of acid or base to the elution solvent can improve the recovery of basic compounds.[5][6] |
| Insufficient elution volume. | Ensure a sufficient volume of elution solvent is used to completely elute the analyte from the sorbent. |
Issues with Protein Precipitation (PPT)
| Problem | Possible Cause | Solution |
| Low recovery of Nikethamide | Incomplete protein precipitation. | Ensure a sufficient volume of cold organic solvent (e.g., acetonitrile, methanol) is added (typically a 3:1 or 4:1 ratio of solvent to plasma). Vortex vigorously to ensure thorough mixing.[7] |
| Co-precipitation of the analyte. | The choice of precipitating solvent can affect recovery. Acetonitrile is a common choice, but other solvents or mixtures can be tested to optimize recovery.[8] | |
| High matrix effects | Insufficient cleanup. | PPT provides minimal cleanup. If matrix effects are significant, consider a subsequent cleanup step like LLE or SPE, or use a protein precipitation plate with a filtration mechanism. |
| Clogged LC column | Particulate matter in the supernatant. | After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet. Filtering the supernatant before injection can also prevent column clogging. |
Data Presentation
Table 1: Comparison of Nikethamide Extraction Methods from Human Plasma
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | 65.3–71.1%[9] | 69.8–94.4%[9] |
| Linearity Range | 20.0–2000 ng/mL[9] | Not specified for Nikethamide alone |
| Lower Limit of Quantification (LLOQ) | 20.0 ng/mL[9] | 0.008 µg/mL (8 ng/mL)[9] |
| Analysis Time | Moderate | Fast |
| Sample Cleanup | Moderate | Low |
Table 2: Nikethamide Analysis in Human Urine
| Parameter | Dilution & Centrifugation with MEKC-UV |
| Recovery | Not explicitly stated, but method showed high trueness |
| Linearity Range | 4–280 µmol/L (0.71–49.90 µg/mL)[1] |
| Limit of Detection (LOD) | 1 µmol/L (0.18 µg/mL)[1] |
| Analysis Time | Fast |
| Sample Cleanup | Minimal |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Nikethamide from Human Plasma for LC-MS/MS Analysis
Materials:
-
Human plasma sample
-
Internal standard (e.g., Atropine)
-
Organic solvent (e.g., Diethyl ether)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.0 mL aliquot of human plasma in a centrifuge tube, add the internal standard.
-
Add an appropriate volume of a basic buffer to adjust the pH to be greater than 9.
-
Add 5.0 mL of diethyl ether.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Nikethamide from Plasma or Urine
Materials:
-
Plasma or urine sample
-
Internal standard
-
Acetonitrile
-
Methanol
-
Water
-
SPE cartridge (e.g., C18)
-
SPE manifold (vacuum or positive pressure)
-
Nitrogen evaporator
Procedure:
-
Pre-treatment: To 1 mL of plasma or urine, add the internal standard. For plasma, precipitate proteins by adding 2 mL of acetonitrile, vortexing for 1 minute, and centrifuging at 10,000 x g for 10 minutes. Collect the supernatant. For urine, dilution with water may be sufficient.
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Nikethamide with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: Protein Precipitation (PPT) of Nikethamide from Human Plasma
Materials:
-
Human plasma sample
-
Internal standard
-
Cold acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard.
-
Add 300 µL of cold acetonitrile (a 3:1 ratio).
-
Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for analysis.
Visualizations
References
- 1. Determination of nikethamide by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 6. welch-us.com [welch-us.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Identification and Characterization of Nikethamide Degradation Products
This technical support guide is designed for researchers, scientists, and drug development professionals working with Nikethamide. It provides troubleshooting advice and frequently asked questions (FAQs) to assist in the identification and characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for Nikethamide?
A1: Nikethamide, being an N,N-disubstituted amide of nicotinic acid, is primarily susceptible to hydrolysis of the amide bond.[1] This can occur under acidic, basic, or neutral conditions, accelerated by heat. Based on its chemical structure and known metabolic pathways, the primary degradation is expected to involve the cleavage of the amide linkage.[2] Oxidative degradation and photolysis may also lead to the formation of other degradation products.
Q2: What are the likely primary degradation products of Nikethamide under hydrolytic stress?
A2: Under hydrolytic conditions, the amide bond of Nikethamide is expected to cleave, yielding Nicotinic Acid and Diethylamine. It is also plausible that partial de-ethylation could occur, forming N-ethylnicotinamide, which has been identified as a metabolite in horses.[2]
Q3: My chromatogram shows unexpected peaks during the stability study of Nikethamide. What could be the cause?
A3: Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation Products: Nikethamide may be degrading under your storage or experimental conditions.
-
Impurities: The peaks could be impurities from the synthesis of Nikethamide or excipients in the formulation.
-
Mobile Phase Issues: Contaminants in the mobile phase or interactions between the mobile phase and the sample can sometimes produce artifact peaks.
-
Sample Matrix Effects: Components of your sample matrix may be interfering with the analysis.
It is recommended to perform forced degradation studies to identify potential degradation products and to use a well-validated, stability-indicating analytical method.[3]
Q4: How can I confirm the identity of a suspected degradation product?
A4: The identity of a degradation product can be confirmed using a combination of analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight and fragmentation pattern of the unknown compound.[4][5] For unambiguous structure elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often necessary after isolation of the impurity.[6]
Q5: I am not observing any degradation of Nikethamide under my stress conditions. What should I do?
A5: If you do not observe any degradation, it's possible that the stress conditions are not stringent enough. According to ICH guidelines, forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[7] You may need to increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature. However, it is important to avoid overly harsh conditions that could lead to secondary degradation or degradation pathways not relevant to normal storage conditions.
Troubleshooting Guides
Problem: Poor resolution between Nikethamide and its degradation products in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Try a different stationary phase (e.g., C8, Phenyl-Hexyl) or a column with a different particle size or length. |
| Suboptimal Mobile Phase Composition | Adjust the organic modifier-to-aqueous ratio. Experiment with different organic modifiers (e.g., acetonitrile, methanol) and pH of the aqueous phase. |
| Incorrect Gradient Program | If using a gradient, optimize the slope and duration to improve separation of closely eluting peaks. |
| Inadequate Method Validation | Ensure your analytical method is properly validated for specificity and is stability-indicating.[8] |
Problem: Inconsistent quantitative results for degradation products.
| Possible Cause | Troubleshooting Step |
| Sample Instability | Degradation may be occurring after sample preparation. Analyze samples immediately after preparation or investigate sample solution stability. |
| Non-linear Detector Response | Ensure the concentration of the degradation products falls within the linear range of the detector. |
| Inaccurate Integration | Review the peak integration parameters to ensure all degradation peaks are being integrated correctly and consistently. |
| Reference Standard Issues | If using reference standards for degradation products, verify their purity and stability. |
Data Presentation
Table 1: Inferred Primary Degradation Products of Nikethamide
| Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Formation Pathway |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | Hydrolysis |
| Diethylamine | C₄H₁₁N | 73.14 | Hydrolysis |
| N-ethylnicotinamide | C₈H₁₀N₂O | 150.18 | Partial Hydrolysis/De-ethylation |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of Nikethamide and to develop a stability-indicating analytical method.[9]
1. Acid Hydrolysis:
-
Dissolve Nikethamide in 0.1 M Hydrochloric Acid.
-
Heat the solution at 80°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M Sodium Hydroxide before analysis.
2. Base Hydrolysis:
-
Dissolve Nikethamide in 0.1 M Sodium Hydroxide.
-
Heat the solution at 80°C for 12 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M Hydrochloric Acid before analysis.
3. Oxidative Degradation:
-
Dissolve Nikethamide in a solution of 3% Hydrogen Peroxide.
-
Store the solution at room temperature, protected from light, for 48 hours.
-
Withdraw samples at appropriate time intervals.
4. Photolytic Degradation:
-
Expose a solution of Nikethamide (and the solid drug substance) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
5. Thermal Degradation:
-
Expose the solid drug substance to dry heat at 105°C for 48 hours.
-
Monitor for any physical or chemical changes.
Stability-Indicating HPLC Method
The following is a general HPLC method that can be used as a starting point for the analysis of Nikethamide and its degradation products. Optimization will be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 263 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Proposed hydrolytic degradation pathway for Nikethamide.
Caption: General workflow for analyzing Nikethamide degradation products.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Excretion and metabolism of nikethamide in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Photolytic degradation of frusemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N,N-Diethylnicotinamide | C10H14N2O | CID 5497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Nikethamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Proper storage and handling of Nikethamide reference standard
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and use of Nikethamide reference standards.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for the Nikethamide reference standard?
A1: To ensure the integrity and stability of the Nikethamide reference standard, it should be stored in its original, tightly sealed container, protected from light and humidity.[1][2] For long-term storage of the pure, neat form, a temperature of -20°C is recommended, which can preserve it for up to three years.[3][4] For shorter durations or routine use, refrigeration at 2-8°C is also an acceptable storage temperature.
Q2: Can the Nikethamide reference standard be stored at room temperature?
A2: While not ideal for long-term storage, shipping and temporary storage at room temperature for periods of less than two weeks are generally acceptable.[1] However, for maintaining long-term stability, adherence to recommended refrigerated or frozen conditions is crucial.
Q3: What are the primary safety hazards associated with handling Nikethamide?
A3: Nikethamide is classified as toxic if swallowed and can cause serious eye irritation.[1][5] It is imperative to avoid direct contact with the skin and eyes, as well as inhalation of any dust or aerosols.[1][5]
Q4: What personal protective equipment (PPE) should be worn when working with Nikethamide?
A4: When handling Nikethamide, appropriate personal protective equipment is essential. This includes wearing protective gloves, a lab coat or other protective clothing, and eye protection such as safety glasses or goggles.[1][6] Work should be conducted in a well-ventilated area, and for procedures that may generate dust or aerosols, a fume hood or an exhaust booth with an integrated air filter is recommended.[1][5]
Q5: In which solvents can Nikethamide be dissolved?
A5: Nikethamide is miscible with water, ethanol, chloroform, and ether.[7] It is soluble in water at a concentration of up to 100 mg/mL and in DMSO at up to 45 mg/mL, though sonication may be required to aid dissolution in DMSO.[3][8]
Q6: How should I prepare a stock solution of Nikethamide?
A6: To prepare a stock solution, accurately weigh the required amount of the Nikethamide reference standard.[2] Based on your experimental needs, select an appropriate solvent. For aqueous solutions, you can dissolve Nikethamide in water. For other applications, DMSO can be used. It is recommended to prepare fresh solutions for use. If storing stock solutions, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4]
Storage and Stability Data
The following table summarizes the recommended storage conditions and stability data for the Nikethamide reference standard in various forms.
| Form | Storage Temperature | Duration | Notes |
| Pure (Neat) Form | -20°C | Up to 3 years | Recommended for long-term storage.[3][4] |
| 2-8°C | See vial label | Suitable for shorter-term storage. | |
| Room Temperature | < 2 weeks | Acceptable for shipping and brief storage.[1] | |
| In Solvent | -80°C | Up to 6 months | Aliquot to prevent freeze-thaw cycles.[4] |
| -20°C | Up to 1 month | Aliquot to prevent freeze-thaw cycles.[4] |
Experimental Protocols
Protocol for Preparation of a 10 mM Nikethamide Stock Solution in Water
-
Materials:
-
Nikethamide reference standard
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer or sonicator
-
-
Procedure:
-
Equilibrate the Nikethamide reference standard container to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of Nikethamide powder. For example, to prepare 10 mL of a 10 mM solution, weigh out 17.823 mg of Nikethamide (Molecular Weight: 178.23 g/mol ).
-
Transfer the weighed powder to a 10 mL volumetric flask.
-
Add a small amount of high-purity water to the flask to dissolve the powder.
-
Gently swirl the flask or use a vortex mixer to ensure complete dissolution. If needed, sonication can be used to aid dissolution.[8]
-
Once fully dissolved, add high-purity water to the flask up to the 10 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
If the solution is intended for in vivo use or cell culture, it should be sterilized by filtration through a 0.22 µm filter.[4]
-
Store the prepared stock solution in aliquots at -20°C or -80°C.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the reference standard | The solvent may be inappropriate, or the concentration may be too high. | Verify the solubility of Nikethamide in the chosen solvent.[3][7][8] Gentle heating or sonication can be used to aid dissolution.[8] If the issue persists, consider preparing a more dilute solution. |
| Observed degradation or color change of the solid standard | Improper storage conditions (exposure to light, heat, or humidity).[6] | Discard the degraded standard. Ensure that new reference standards are stored according to the recommended conditions in a tightly sealed container, protected from light.[1][2] |
| Inconsistent experimental results | Improper handling, inaccurate weighing, or degradation of the stock solution. | Review handling procedures to ensure compliance with safety and best practices.[1][5] Verify the calibration of the analytical balance.[2] Prepare a fresh stock solution from the reference standard and compare results. Avoid repeated freeze-thaw cycles of stock solutions by storing them in aliquots.[4] |
| Precipitation observed in the stock solution after thawing | The solution may be supersaturated, or the solubility is lower at colder temperatures. | Gently warm the solution and vortex or sonicate to redissolve the precipitate. Before use, ensure the solution is clear. If precipitation persists, it may be necessary to prepare a fresh, more dilute solution. |
Workflow and Logic Diagrams
The following diagram illustrates the recommended workflow for the proper storage and handling of the Nikethamide reference standard.
Caption: Workflow for Nikethamide Reference Standard.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Use & Storage of Reference Standards | USP [usp.org]
- 3. Nikethamide_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. fishersci.com [fishersci.com]
- 7. Nikethamide BP Manufacturer, Supplier, Exporter from India [shreejipharmainternational.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Nikethamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of Nikethamide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Nikethamide analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as Nikethamide, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of Nikethamide.[1][2] Common sources of matrix effects in biological samples like plasma and urine include phospholipids, salts, and endogenous metabolites.
Q2: I am observing low and inconsistent signal intensity for Nikethamide. Could this be due to matrix effects?
A2: Yes, low and variable signal intensity is a classic symptom of ion suppression, a common matrix effect.[1][2] This occurs when co-eluting compounds from the biological matrix interfere with the ionization of Nikethamide in the mass spectrometer's ion source. To confirm this, you can perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
Q3: What is the best sample preparation technique to minimize matrix effects for Nikethamide analysis in plasma?
A3: While the ideal technique can be matrix and method-dependent, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing interfering matrix components compared to simple Protein Precipitation (PPT).[3][4] A published LC-MS/MS method for Nikethamide in human plasma successfully utilized LLE.[3] For highly complex matrices, specialized techniques like phospholipid removal plates or cartridges can significantly reduce matrix effects caused by this specific class of compounds.
Q4: Is a stable isotope-labeled internal standard (SIL IS) available for Nikethamide?
Q5: Without a SIL IS, how can I correct for matrix effects in my Nikethamide assay?
A5: When a SIL IS is unavailable, using a structural analog as an internal standard is a common alternative. For Nikethamide, a compound with a similar chemical structure and chromatographic behavior should be chosen. One validated method for Nikethamide in human plasma used Atropine as an internal standard.[3] It is crucial to validate that the chosen analog adequately tracks the performance of Nikethamide during sample preparation and ionization. Additionally, thorough method validation, including the assessment of matrix effects across multiple lots of matrix, is essential.
Q6: Can I use protein precipitation for high-throughput analysis of Nikethamide?
A6: Protein precipitation is a simple and fast technique suitable for high-throughput analysis. However, it is the least effective method for removing matrix components, particularly phospholipids, which can lead to significant ion suppression.[4] If using PPT, it is crucial to optimize chromatographic conditions to separate Nikethamide from the regions of major matrix effects. Further cleanup of the supernatant from PPT using phospholipid removal plates is a recommended strategy to improve data quality.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Nikethamide signal intensity | Ion suppression from co-eluting matrix components. | 1. Improve Sample Preparation: Switch from Protein Precipitation to Liquid-Liquid Extraction or Solid-Phase Extraction to remove more interferences.[3][4] 2. Optimize Chromatography: Modify the gradient or change the stationary phase to better separate Nikethamide from interfering peaks. 3. Use a Phospholipid Removal Product: If analyzing plasma or serum, incorporate a phospholipid removal step after protein precipitation. |
| High variability in results between samples | Inconsistent matrix effects across different sample lots. | 1. Implement a Robust Internal Standard Strategy: Use a carefully validated structural analog internal standard that co-elutes with Nikethamide.[3] 2. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples. |
| Poor peak shape (tailing or fronting) | Matrix components interfering with chromatography. | 1. Enhance Sample Cleanup: A cleaner extract obtained through SPE or LLE can improve peak shape. 2. Adjust Mobile Phase: Modify the pH or organic content of the mobile phase to improve peak symmetry. |
| Gradual decrease in signal over an analytical run | Buildup of matrix components in the ion source or on the column. | 1. Incorporate a Diverter Valve: Divert the flow to waste during the elution of highly concentrated matrix components. 2. Implement Column Washing: Include a high-organic wash step at the end of each chromatographic run to clean the column. 3. Regular Instrument Maintenance: Clean the ion source regularly to prevent contamination buildup. |
| Unexpected peaks or interferences | Contamination from sample collection tubes, solvents, or carryover. | 1. Screen for Contaminants: Analyze blank matrix and solvents to identify sources of contamination. 2. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to minimize carryover between injections. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Nikethamide in Human Plasma
This protocol is based on a validated method for the determination of Nikethamide in human plasma.[3]
-
Sample Preparation:
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of internal standard working solution (e.g., Atropine in methanol).
-
Vortex for 30 seconds.
-
Add 100 µL of 1 M NaOH to alkalize the sample. Vortex for 30 seconds.
-
Add 5 mL of extraction solvent (e.g., diethyl ether or a mixture of n-hexane and isoamyl alcohol).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Extraction:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT) for Nikethamide in Biological Samples
This is a general protocol that should be optimized for your specific application.
-
Sample Preparation:
-
To 100 µL of plasma or urine in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Nikethamide Analysis
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate to High | High |
| Matrix Component Removal | Poor (especially for phospholipids) | Good | Excellent |
| Potential for Ion Suppression | High | Moderate | Low |
| Analyte Recovery | Can be variable, risk of co-precipitation | Generally good, but dependent on solvent choice and pH | High and reproducible with method optimization |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Moderate | High |
| Method Development Time | Short | Moderate | Long |
Visualizations
References
Technical Support Center: Chromatographic Resolution of Nikethamide and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Nikethamide and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Nikethamide that require chromatographic separation?
Nikethamide (N,N-diethylnicotinamide) undergoes extensive hepatic metabolism through a stepwise N-dealkylation process.[1] The primary intermediate metabolite is N-ethylnicotinamide , which is subsequently converted to nicotinamide (also known as niacinamide or Vitamin B3).[1][2][3] Because nicotinamide is a normal physiological compound, accurately separating and identifying the parent drug and the intermediate N-ethylnicotinamide is crucial, especially in fields like doping control.[2][3][4]
Q2: Why is achieving high resolution between Nikethamide and its metabolites often challenging?
The main challenge lies in the structural similarity between Nikethamide, N-ethylnicotinamide, and nicotinamide. All three compounds share the same core nicotinamide structure, differing only in the ethyl groups attached to the amide nitrogen. This similarity results in comparable physicochemical properties, which can lead to close elution times and co-elution in chromatographic systems.
Q3: What are the fundamental factors I can manipulate to improve peak resolution in HPLC?
Chromatographic resolution is governed by three key factors: efficiency (N), selectivity (α), and the retention factor (k').[5][6]
-
Efficiency (N): This relates to the narrowness of the peaks (less band broadening). It can be improved by using columns with smaller particle sizes or longer column lengths.
-
Selectivity (α): This is a measure of the separation between the peak centers and is often the most powerful tool for improving resolution.[5] It is influenced by the chemistry of the stationary phase, the composition of the mobile phase (including solvent type and pH), and temperature.[5][7]
-
Retention Factor (k'): This describes how long a compound is retained on the column. It is primarily controlled by the strength of the mobile phase.[7]
Troubleshooting Guide: Improving Resolution
This guide addresses common issues encountered during the method development for separating Nikethamide and its metabolites.
Problem: Poor Resolution / Peaks are Overlapping
Q: My peaks for Nikethamide and N-ethylnicotinamide are co-eluting or not baseline-separated. What is the first thing I should adjust?
A: Your primary focus should be on improving the selectivity (α) of your method.[5] Since selectivity is determined by the specific interactions between the analytes, stationary phase, and mobile phase, small changes can lead to significant improvements in separation.[5]
-
Modify Mobile Phase Composition:
-
Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (e.g., methanol or acetonitrile) to the aqueous phase.
-
Change Organic Solvent: If you are using methanol, try acetonitrile, or vice versa. The different solvent properties can alter elution patterns.
-
Adjust pH: The ionization state of Nikethamide and its metabolites can be altered by pH, which in turn affects their retention and selectivity.[7] Adding a modifier like formic acid is common.[8]
-
-
Change Column Chemistry: If mobile phase adjustments are insufficient, consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of a standard C18) to introduce different separation mechanisms.
Problem: Broad Peak Shape
Q: All my peaks appear broad, which is compromising my resolution. What are the likely causes?
A: Broad peaks are typically a sign of poor column efficiency (N) or issues external to the column.[9]
-
Check for Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause significant peak broadening.[10][11] Ensure all connections are made properly with minimal tubing length.
-
Column Contamination or Degradation: The column inlet frit may be blocked with particulates, or the stationary phase may be fouled.[10][12] Try reversing and flushing the column (if permitted by the manufacturer) or replacing it with a new one.
-
Sample Overload: Injecting too much sample can lead to distorted and broad peaks.[10][13] Try reducing the injection volume or sample concentration.
-
Inappropriate Sample Solvent: The sample should be dissolved in a solvent that is as weak as or weaker than your initial mobile phase.[11] A strong sample solvent can cause the sample band to spread before it reaches the column.
Problem: Tailing Peaks
Q: I am observing significant peak tailing. How can I achieve a more symmetrical peak shape?
A: Peak tailing is often caused by secondary interactions between the analyte and active sites on the stationary phase packing material.[14][10]
-
Adjust Mobile Phase pH: For basic compounds like Nikethamide, using a low pH mobile phase (e.g., with 0.1% formic acid) can protonate the analytes and saturate silanol groups on the silica support, reducing unwanted interactions.
-
Check for Column Degradation: An older column may have lost stationary phase, exposing active sites that cause tailing.[14]
-
Use a High-Purity Column: Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions and reduce peak tailing for basic compounds.
Metabolic Pathway and Troubleshooting Logic
The following diagrams illustrate the metabolic conversion of Nikethamide and a logical workflow for addressing resolution problems.
Caption: Metabolic pathway of Nikethamide.
Caption: Troubleshooting workflow for poor resolution.
Experimental Protocols & Data
The following tables summarize starting conditions for separating Nikethamide and its metabolites based on published methods.
Table 1: Example HPLC-MS/MS Method Parameters
This method was developed for the determination of Nikethamide in plasma.[8]
| Parameter | Specification |
| Column | Agilent Zorbax SB-C18 (150mm x 2.1mm, 5µm particle size) |
| Mobile Phase | 45:55 (v/v) Methanol : Water with 0.1% Formic Acid |
| Elution Mode | Isocratic |
| Flow Rate | Not specified, but 0.2-0.4 mL/min is typical for 2.1mm ID columns |
| Detection | Mass Spectrometry (MS/MS) |
| Target MRM Transitions | Nikethamide: m/z 178.8 → 107.8 |
Detailed Protocol: HPLC-MS/MS Analysis
This protocol is adapted from a method for determining Nikethamide in biological matrices.[8]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add an internal standard (e.g., Atropine).
-
Perform a liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
Chromatographic Separation:
-
Equilibrate the Agilent Zorbax SB-C18 column with the mobile phase (45:55 Methanol:Water + 0.1% Formic Acid) until a stable baseline is achieved.
-
Inject the reconstituted sample onto the column.
-
Run the analysis in isocratic mode.
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive mode.
-
Perform detection using Multiple Reaction Monitoring (MRM).
-
Monitor the transition of m/z 178.8 → 107.8 for Nikethamide. Monitor the specific transition for N-ethylnicotinamide if a standard is available.
-
Table 2: Comparison of Chromatographic Techniques
| Technique | Stationary Phase / Medium | Mobile Phase / Buffer | Key Advantages | Reference |
| HPLC | C18 Silica | Methanol/Water + Formic Acid | High resolution, compatible with MS | [8] |
| GC | OV-1 or FFAP | N/A (Carrier Gas) | Good for volatile compounds | [8] |
| MEKC | Fused-Silica Capillary | Borate buffer + SDS + ACN | Fast analysis, low reagent use | [15] |
| TLC | Silica Gel Plate | Not specified | Simple, rapid screening | [8] |
References
- 1. grokipedia.com [grokipedia.com]
- 2. madbarn.com [madbarn.com]
- 3. Excretion and metabolism of nikethamide in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excretion and metabolism of nikethamide in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. mastelf.com [mastelf.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting LC, basics - Chromedia [chromedia.org]
- 10. agilent.com [agilent.com]
- 11. halocolumns.com [halocolumns.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. youtube.com [youtube.com]
- 14. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 15. Determination of nikethamide by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nikethamide Stability in Solution
This technical support center provides guidance on the optimal pH for maintaining the stability of Nikethamide in solution. The following information is intended for researchers, scientists, and drug development professionals to assist in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Nikethamide in aqueous solutions?
A1: The primary degradation pathway for Nikethamide (N,N-diethylnicotinamide) in aqueous solution is expected to be hydrolysis of the amide bond. This reaction is catalyzed by both acid and base, leading to the formation of nicotinic acid and diethylamine. The rate of hydrolysis is significantly influenced by the pH of the solution.
Q2: What is the optimal pH range for ensuring the stability of a Nikethamide solution?
A2: Based on the stability of structurally similar compounds, Nikethamide is expected to exhibit maximum stability in the acidic pH range. A pH of approximately 3 to 5 is likely to be optimal for minimizing the rate of hydrolysis.
Q3: How does the stability of Nikethamide change at neutral and alkaline pH?
A3: At neutral and particularly at alkaline pH, the rate of hydrolysis of the amide bond in Nikethamide is expected to increase significantly. This is due to the increased concentration of hydroxide ions, which act as a catalyst for the hydrolysis reaction. Therefore, prolonged storage of Nikethamide solutions at neutral or alkaline pH should be avoided.
Q4: What are the expected degradation products of Nikethamide in solution?
A4: The primary degradation products resulting from the hydrolysis of Nikethamide are nicotinic acid and diethylamine. Under certain conditions, further degradation of these primary products might occur, but they are the principal species to monitor in stability studies.
Q5: Are there any visual indicators of Nikethamide degradation?
A5: While changes in the physical appearance of the solution (e.g., color change, precipitation) could indicate significant degradation or other chemical reactions, the primary hydrolysis of Nikethamide to nicotinic acid and diethylamine may not result in a visible change. Therefore, analytical methods are necessary for accurately assessing stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Nikethamide potency in solution over a short period. | The pH of the solution may be in the neutral or alkaline range, accelerating hydrolysis. | Adjust the pH of the solution to an acidic range (ideally pH 3-5) using a suitable buffer. Verify the pH using a calibrated pH meter. |
| Inconsistent results in bioassays using Nikethamide solutions. | Degradation of Nikethamide to less active or inactive products (nicotinic acid and diethylamine). | Prepare fresh Nikethamide solutions in a stability-optimized acidic buffer immediately before use. Store stock solutions at low temperatures (2-8 °C) and for a limited duration. |
| Appearance of unexpected peaks in chromatographic analysis (e.g., HPLC). | Formation of degradation products due to hydrolysis. | Confirm the identity of the degradation products by running standards of nicotinic acid and diethylamine. Implement a stability-indicating analytical method to quantify both Nikethamide and its degradants. |
| Precipitation observed in a concentrated Nikethamide solution. | The pH of the solution may have shifted, affecting the solubility of Nikethamide or its degradation products. Nicotinic acid has limited solubility in acidic solutions. | Check the pH of the solution. If precipitation occurs at an acidic pH, it might be due to the formation of nicotinic acid exceeding its solubility limit. Consider using a lower concentration of Nikethamide or a different buffer system. |
Data Presentation
Table 1: Hypothetical pH-Rate Profile for Nikethamide Hydrolysis at 25°C
| pH | Apparent First-Order Rate Constant (kobs) (s-1) | Half-life (t1/2) (days) |
| 2.0 | 1.0 x 10-8 | ~803 |
| 3.0 | 5.0 x 10-9 | ~1606 |
| 4.0 | 2.0 x 10-9 | ~4015 |
| 5.0 | 5.0 x 10-9 | ~1606 |
| 6.0 | 2.5 x 10-8 | ~321 |
| 7.0 | 1.0 x 10-7 | ~80 |
| 8.0 | 8.0 x 10-7 | ~10 |
| 9.0 | 6.5 x 10-6 | ~1.2 |
| 10.0 | 5.0 x 10-5 | ~0.16 |
Experimental Protocols
Protocol 1: Determination of the pH-Stability Profile of Nikethamide
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of Nikethamide across a range of pH values.[2][3]
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering a pH range from 2 to 10 (e.g., pH 2, 4, 7, 9, and 10) using standard buffer systems (e.g., phosphate, citrate, borate).
-
-
Preparation of Nikethamide Solutions:
-
Prepare a stock solution of Nikethamide in a suitable solvent (e.g., water or a co-solvent if necessary) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
-
Incubation:
-
Store aliquots of each buffered Nikethamide solution at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.
-
Store a parallel set of samples at a lower temperature (e.g., 4°C) as controls.
-
-
Sampling and Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw samples from each temperature condition.
-
Immediately quench any further degradation by cooling the sample and, if necessary, adjusting the pH to a more stable range.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining concentration of Nikethamide and the formation of any degradation products.[4][5][6]
-
-
Data Analysis:
-
Plot the natural logarithm of the Nikethamide concentration versus time for each pH value.
-
Determine the apparent first-order rate constant (kobs) from the slope of the line.
-
Calculate the half-life (t1/2) for each pH using the formula: t1/2 = 0.693 / kobs.
-
Plot log(kobs) versus pH to generate a pH-rate profile.
-
Visualizations
Caption: Hydrolysis of Nikethamide under acidic or alkaline conditions.
Caption: Workflow for pH-stability testing of Nikethamide.
Caption: Relationship between pH and Nikethamide stability.
References
- 1. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. questjournals.org [questjournals.org]
- 5. Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. validated stability indicating: Topics by Science.gov [science.gov]
Minimizing signal suppression of Nikethamide in mass spectrometry
Welcome to the technical support center for the analysis of Nikethamide using mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly signal suppression.
Frequently Asked Questions (FAQs)
Q1: Why is my Nikethamide signal intensity low or inconsistent in my LC-MS/MS analysis?
Low or variable signal intensity for Nikethamide is often due to a phenomenon called ion suppression or matrix effect. This occurs when other molecules (matrix components) from the biological sample co-elute with Nikethamide from the liquid chromatography (LC) system and interfere with its ionization in the mass spectrometer's ion source. These interferences can compete for ionization, alter the droplet properties in the electrospray source, or contaminate the instrument, all of which reduce the number of Nikethamide ions that reach the detector.[1][2][3]
Q2: What are the most common sources of ion suppression for Nikethamide?
Common sources of ion suppression in biological matrices like plasma or urine include:
-
Phospholipids: Abundant in plasma membranes and often co-extracted with analytes.
-
Salts and Buffers: High concentrations of non-volatile salts can suppress the signal.
-
Endogenous Metabolites: Other small molecules naturally present in the sample.
-
Proteins: Incomplete removal of proteins can lead to significant suppression and instrument contamination.[1][2]
Q3: How can I determine if ion suppression is affecting my Nikethamide analysis?
A common method is the post-column infusion experiment. In this setup, a solution of Nikethamide is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample (e.g., plasma with no Nikethamide) is then injected onto the LC system. If a dip in the constant Nikethamide signal is observed at certain retention times, it indicates that matrix components are eluting at those points and causing ion suppression.
Q4: What is the best type of internal standard to use for Nikethamide quantification?
The gold standard is a stable isotope-labeled (SIL) internal standard . A SIL IS has the same chemical structure as Nikethamide but with some atoms (e.g., Hydrogen, Carbon) replaced by heavier isotopes (e.g., ²H/Deuterium, ¹³C). Because its physical and chemical properties are nearly identical to Nikethamide, it co-elutes perfectly and experiences the same degree of ion suppression.[4] This allows for accurate correction of signal variability.
While a dedicated Nikethamide-d4 standard is not widely available, Nicotinamide-d4 is a suitable and commercially available alternative.[5][6] Nikethamide is N,N-diethylnicotinamide, making Nicotinamide-d4 a very close structural analog that will behave similarly during extraction and analysis. Using a structural analog that is not isotopically labeled, such as atropine, is a viable but less ideal alternative.[2][3]
Q5: Can I just dilute my sample to reduce matrix effects?
Yes, sample dilution is a straightforward strategy. By diluting the sample with a compatible solvent (e.g., the mobile phase), the concentration of interfering matrix components is reduced. This can effectively minimize ion suppression. However, the major drawback is that the concentration of Nikethamide is also reduced, which may compromise the sensitivity of the assay, particularly for samples with low analyte levels.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution(s) |
| Low Nikethamide Signal | Ion Suppression: Co-eluting matrix components are interfering with ionization. | 1. Improve Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner extract. 2. Optimize Chromatography: Modify the LC gradient to better separate Nikethamide from suppression zones (typically the very early and late eluting regions). 3. Use a SIL Internal Standard: Incorporate Nicotinamide-d4 to compensate for signal variability. |
| High Variability (%CV) in Results | Inconsistent Matrix Effects: Sample-to-sample differences in matrix composition. | 1. Implement a SIL Internal Standard: This is the most effective way to correct for inconsistent matrix effects. 2. Refine Sample Preparation: Ensure your extraction protocol (PPT, LLE, or SPE) is highly reproducible. Automation can help minimize variability. |
| Poor Peak Shape (Tailing, Splitting) | Matrix Interference or Column Issues: Residual matrix components affecting chromatography. | 1. Enhance Sample Cleanup: Use SPE for the most effective removal of interfering components. 2. Column Wash: Implement a robust column wash step after each injection to prevent the buildup of contaminants. 3. Check pH: Ensure the pH of the final sample extract is compatible with the mobile phase. |
Data Presentation
The choice of sample preparation is critical for minimizing matrix effects and maximizing analyte recovery. The following table summarizes reported recovery values for Nikethamide from human plasma using different extraction techniques.
| Sample Preparation Technique | Mean Analyte Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 69.8% - 94.4%[2] | Fast, simple, inexpensive, requires minimal method development. | Least effective at removing matrix components, high risk of ion suppression. |
| Liquid-Liquid Extraction (LLE) | 65.3% - 71.1%[3] | Good removal of salts and phospholipids, provides a cleaner extract than PPT. | More labor-intensive, requires solvent evaporation and reconstitution steps. |
| Solid-Phase Extraction (SPE) | Typically >85% (General) | Most effective at removing interferences, provides the cleanest extracts, allows for analyte concentration. | Most complex method to develop, requires specific cartridges. |
Note: Specific recovery data for Nikethamide using SPE was not found in the cited literature, but >85% is a typical expectation for an optimized SPE method.
Experimental Protocols
Below are detailed, representative protocols for the three main sample preparation techniques for extracting Nikethamide from human plasma.
Protocol 1: Protein Precipitation (PPT)
This method is fast but provides the least cleanup. It is best suited for screening or when high sensitivity is not required.
-
Preparation: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike the sample with 10 µL of the working internal standard solution (e.g., Nicotinamide-d4). Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[7][8]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system or evaporate and reconstitute in mobile phase if concentration is needed.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method offers a better cleanup than PPT, particularly for removing non-polar interferences like phospholipids.
-
Preparation: Aliquot 200 µL of plasma sample into a glass test tube.
-
Add Internal Standard: Spike the sample with 20 µL of the working internal standard solution (e.g., Nicotinamide-d4). Vortex briefly.
-
pH Adjustment (Optional but Recommended): Add 50 µL of a basic buffer (e.g., 0.1 M ammonium hydroxide) to ensure Nikethamide is in its neutral form for better extraction into an organic solvent.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., Ethyl Acetate ).[2]
-
Mixing: Cap and vortex the tube vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid). Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides the cleanest extracts and is recommended for high-sensitivity, quantitative assays. A reversed-phase sorbent (e.g., C18) is suitable for Nikethamide.
-
Sample Pre-treatment:
-
Aliquot 500 µL of plasma into a clean tube.
-
Spike with the working internal standard solution (e.g., Nicotinamide-d4).
-
Dilute the sample 1:1 with an acidic solution (e.g., 2% formic acid in water) to facilitate binding to the C18 sorbent.
-
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 SPE cartridge.
-
Do not allow the cartridge to go dry.
-
-
Cartridge Equilibration:
-
Pass 1 mL of water through the cartridge.
-
Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 drop/second).
-
-
Washing (Interference Removal):
-
Pass 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) through the cartridge to wash away polar interferences like salts.
-
-
Elution (Analyte Recovery):
-
Elute Nikethamide and the internal standard from the cartridge by passing 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile with 0.1% formic acid) into a clean collection tube.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis: Inject into the LC-MS/MS system.
Visualizations
The following diagrams illustrate key workflows and concepts for minimizing signal suppression.
Caption: A logical workflow for troubleshooting poor Nikethamide signal.
Caption: How co-eluting matrix components compete with Nikethamide.
Caption: A decision tree for selecting the right sample preparation method.
References
- 1. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. LC–MS–MS Determination of Nikethamide in Human Plasma | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
Technical Support Center: High-Efficiency Nikethamide Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the high-efficiency separation of Nikethamide. It includes frequently asked questions for quick reference and detailed troubleshooting guides for resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic technique for Nikethamide separation?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and reliable technique for the separation and analysis of Nikethamide and related compounds in various matrices, including pharmaceutical formulations and biological samples.[1][2] This method is suitable for compounds like Nikethamide that are soluble in polar organic solvents and water mixtures.[3]
Q2: Which type of HPLC column is best for starting method development for Nikethamide?
A2: A C18 column is the recommended starting point for developing a separation method for Nikethamide.[4] C18 columns offer high hydrophobicity and are versatile for a wide range of small molecules, providing excellent peak shape and compatibility with typical LC-MS mobile phases.[1][4]
Q3: What are the typical starting conditions for an HPLC method for Nikethamide?
A3: For initial method development, you can begin with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) and a simple isocratic mobile phase. A good starting point for the mobile phase is a mixture of methanol and water (e.g., 45:55 v/v) containing a small amount of acidifier like 0.1% formic acid to ensure good peak shape.[5] The flow rate can be set to 1.0 mL/min, with UV detection around 260 nm.[6]
Q4: Can Gas Chromatography (GC) be used for Nikethamide analysis?
A4: Yes, Gas Chromatography (GC), particularly coupled with Mass Spectrometry (GC-MS), is a viable technique for the analysis of Nikethamide.[7][8] It has been successfully used to detect Nikethamide and its metabolites in biological samples like blood and urine.[9]
Q5: What are the key metabolites of Nikethamide to consider during analysis in biological samples?
A5: Nikethamide is known to be rapidly metabolized in the body. The primary metabolite is nicotinamide. Another key intermediate metabolite that can be monitored to confirm Nikethamide administration is N-ethylnicotinamide.[8][9]
HPLC Column Selection Guide
Choosing the right column is the most critical decision in method development.[3] The selection process involves considering the analyte's properties and the separation goals.
| Parameter | Recommendation for Nikethamide | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides strong hydrophobic retention suitable for Nikethamide (logP ≈ 0.3). A good starting point for most small molecules.[4][10] |
| Particle Size | 3 µm or 5 µm for HPLC; < 2 µm for UHPLC | Smaller particles yield higher efficiency and resolution but also generate higher backpressure. 5 µm is robust for routine analysis, while 3 µm offers improved performance.[3][4] |
| Pore Size | 60 - 120 Å | Ideal for small molecules like Nikethamide (MW: 178.23 g/mol ), ensuring optimal interaction with the stationary phase without size exclusion effects.[3][10] |
| Column Dimensions (L x ID) | 150 mm x 4.6 mm (Standard); 50 mm x 2.1 mm (Fast LC/MS) | Longer columns provide greater resolution, while shorter columns allow for faster analysis times and reduced solvent consumption, which is beneficial for LC-MS applications.[4] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Nikethamide Quantification
This protocol is based on a validated LC-MS/MS method and is suitable for quantifying Nikethamide in human plasma.[5]
1. Chromatographic System:
- Column: Agilent Zorbax SB-C18 (150 mm x 2.1 mm, 5 µm particle size).[5]
- Mobile Phase: 45:55 (v/v) methanol and water containing 0.1% formic acid.[5]
- Flow Rate: 0.8 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detector: UV at 260 nm or Mass Spectrometer.
2. Sample Preparation (from plasma):
- To 1 mL of plasma, add an internal standard (e.g., atropine).
- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).
- Vortex and centrifuge the sample.
- Evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase before injection.
Protocol 2: GC-MS Method for Nikethamide Metabolite Analysis
This protocol is adapted from methods used for analyzing Nikethamide and its metabolites in urine.[8][9]
1. Chromatographic System:
- Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp to 280°C at 15°C/min.
- Hold at 280°C for 5 minutes.
- Detector: Mass Spectrometer in Electron Ionization (EI) mode.
2. Sample Preparation (from urine):
- Adjust the pH of the urine sample to be alkaline (e.g., pH 9-10).
- Perform a liquid-liquid extraction with a solvent like chloroform or a mixture of dichloromethane and isopropanol.
- Separate the organic layer and evaporate it to a small volume.
- Inject the concentrated extract into the GC-MS system.
Troubleshooting Guide
Workflow for General HPLC Troubleshooting
Caption: A systematic workflow for isolating and resolving common HPLC issues.
Q&A for Specific Problems
Q: My system backpressure is unusually high. What should I do?
A: High backpressure is typically caused by a blockage.
-
Isolate the Column: First, disconnect the column and replace it with a union to see if the pressure returns to normal. If it does, the column is the source.[11]
-
Check the Inlet Frit: The inlet frit of the column may be blocked by particulates from the sample or mobile phase. Try back-flushing the column (if the manufacturer allows) at a low flow rate. If this doesn't work, the frit may need to be replaced.[11]
-
Column Contamination: Strongly retained compounds from previous injections can build up. Use a strong solvent wash to clean the column. For a C18 column, this could involve flushing with isopropanol or acetonitrile.[11]
-
System Blockage: If the pressure remains high without the column, check for blockages in other system components, such as injector ports, tubing, or in-line filters.[11]
Q: My peaks are tailing. How can I improve the peak shape?
A: Peak tailing can result from chemical or physical issues.
-
Secondary Interactions: Tailing is often caused by interactions between the basic Nikethamide molecule and acidic residual silanols on the silica packing. Adding a small amount of an acidifier (e.g., 0.1% formic or acetic acid) or a buffer to the mobile phase can protonate the silanols and improve peak symmetry.
-
Column Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration.
-
Column Degradation: An old or contaminated column can exhibit poor peak shape. Try cleaning the column according to the manufacturer's instructions or replace it if it's near the end of its lifespan. A blocked inlet frit can also distort peak shape.
Q: My retention times are shifting between injections. What is the cause?
A: Retention time instability points to a lack of equilibrium or changes in the system.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.
-
Mobile Phase Composition: If you are preparing the mobile phase online using a gradient pump, ensure the proportioning valves are working correctly.[11] Inconsistent mixing can lead to shifts. Hand-mixing the mobile phase can eliminate this as a variable.[11]
-
Temperature Fluctuation: Column temperature affects retention. Use a column oven to maintain a constant, stable temperature.
-
Pump Performance: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time drift.[11]
Nikethamide Metabolism and Analysis Workflow
The analysis of Nikethamide in biological systems requires consideration of its metabolic pathway.
Caption: Metabolic pathway of Nikethamide relevant for bioanalytical testing.
References
- 1. researchgate.net [researchgate.net]
- 2. [HPLC determination of the nikethamide concentration in plasma of 6 patients with chronic obstructive pulmonary disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. linklab.gr [linklab.gr]
- 4. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 5. researchgate.net [researchgate.net]
- 6. Determination of nikethamide by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Excretion and metabolism of nikethamide in the horse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N,N-Diethylnicotinamide | C10H14N2O | CID 5497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Validating analytical methods for Nikethamide quantification using a certified standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Nikethamide, utilizing a certified reference standard. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, precision, and sample matrix.
Introduction to Nikethamide and its Analysis
Nikethamide (N,N-Diethylnicotinamide) is a respiratory stimulant.[1] Its accurate quantification is crucial in pharmaceutical formulations and biological samples for quality control, pharmacokinetic studies, and therapeutic drug monitoring. The validation of analytical methods using a certified reference standard, such as the Nikethamide European Pharmacopoeia (EP) Reference Standard, is essential to ensure the reliability and accuracy of the results.[2][3] This guide compares four common analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Flame Ionization Detection (GC-FID), UV-Visible Spectrophotometry (UV-Vis), and Micellar Electrokinetic Chromatography (MEKC).
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, as per International Council for Harmonisation (ICH) guidelines. This process ensures that the chosen method is fit for its intended purpose.
Caption: General workflow for analytical method validation.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for Nikethamide quantification. This data has been compiled from various scientific publications and represents typical performance.
| Parameter | HPLC-MS/MS | GC-FID | UV-Vis Spectrophotometry | Micellar Electrokinetic Chromatography (MEKC) |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive mass detection. | Separation of volatile compounds followed by detection by flame ionization. | Measurement of light absorbance by the analyte at a specific wavelength. | Separation based on differential partitioning between micelles and an aqueous buffer in a capillary. |
| Linearity Range | 20.0 - 2,000 ng/mL[4] | 1 - 100 µg/mL (typical) | 5 - 50 µg/mL (typical) | 0.71 - 49.90 µg/mL[5] |
| Accuracy (% Recovery) | 65.3 - 71.1%[4] | 98 - 102% (typical) | 98 - 102% (typical) | High trueness reported[5] |
| Precision (%RSD) | < 6.1%[4] | < 2% (typical) | < 2% (typical) | 5.4 - 9.5%[5] |
| Limit of Detection (LOD) | < 20.0 ng/mL | ~0.1 µg/mL (typical for amines) | ~0.5 µg/mL (typical) | 0.18 µg/mL[5] |
| Limit of Quantification (LOQ) | 20.0 ng/mL[4] | ~0.5 µg/mL (typical for amines) | ~1.5 µg/mL (typical) | Not explicitly stated, but within linearity range[5] |
| Sample Throughput | Moderate | High | High | High |
| Instrumentation Cost | High | Moderate | Low | Moderate |
| Selectivity | Very High | Moderate to High | Low to Moderate | High |
| Typical Application | Bioanalysis (plasma, urine), trace analysis | Purity testing of raw materials, quantification in simple formulations | Assay of bulk drug and simple formulations | Analysis in pharmaceutical formulations and urine[5] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization for specific applications.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is highly sensitive and selective, making it ideal for the analysis of Nikethamide in complex biological matrices.
Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18 (150 mm x 2.1 mm, 5 µm particle size) or equivalent.[4]
-
Mobile Phase: 45:55 (v/v) methanol-water containing 0.1% formic acid.[4]
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
Sample Preparation (Human Plasma):
-
To 100 µL of plasma, add 20 µL of internal standard solution.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC-MS/MS system.
Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to ICH guidelines.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like Nikethamide, particularly in less complex matrices such as pharmaceutical raw materials.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
Chromatographic Conditions:
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
Sample Preparation (Pharmaceutical Formulation):
-
Accurately weigh a portion of the powdered tablets or an aliquot of the liquid formulation equivalent to 10 mg of Nikethamide.
-
Dissolve in a suitable solvent such as methanol or acetone in a 10 mL volumetric flask. Nikethamide is highly soluble in acetone and chloroform, and slightly soluble in water and ethanol.[2]
-
Add an internal standard (e.g., anthracene) if required.
-
Dilute to volume with the solvent.
-
Filter through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, and robustness.
UV-Visible Spectrophotometry
This is a simple and cost-effective method suitable for the quantification of Nikethamide in bulk drug and simple pharmaceutical formulations where interference from excipients is minimal.
Instrumentation:
-
UV-Visible Spectrophotometer.
Methodology:
-
Solvent: 0.1 M Hydrochloric Acid.
-
Wavelength of Maximum Absorbance (λmax): Determine by scanning a solution of Nikethamide (e.g., 10 µg/mL) between 200-400 nm. The expected λmax is around 263 nm.
-
Standard Curve Preparation:
-
Prepare a stock solution of Nikethamide reference standard (e.g., 100 µg/mL) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to cover the expected linear range (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Measure the absorbance of each solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration and determine the regression equation.
-
Sample Preparation (Bulk Drug):
-
Accurately weigh about 10 mg of Nikethamide.
-
Dissolve in and dilute to 100 mL with the solvent to get a concentration of 100 µg/mL.
-
Further dilute to a concentration within the linear range of the standard curve.
Validation Parameters:
-
Validate for linearity, accuracy, precision, and specificity (by analyzing a placebo blend).
Micellar Electrokinetic Chromatography (MEKC)
MEKC is a capillary electrophoresis technique that offers high efficiency and resolution for the separation of neutral and charged molecules.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 51 cm effective length, 75 µm i.d.).[5]
-
Background Electrolyte (BGE): 0.035 mol/L borate buffer (pH 9) with 0.05 mol/L sodium dodecyl sulfate (SDS) and 6.5% acetonitrile.[5]
-
Voltage: 21 kV.[5]
-
Detection: UV at 260 nm.[5]
-
Temperature: 25 °C.
Sample Preparation (Urine):
-
Dilute the urine sample with distilled water.[5]
-
Centrifuge at 12,000 x g for 2 minutes.[5]
-
Inject the supernatant into the capillary.
Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, LOD, and LOQ.
Comparison of Analytical Techniques: A Logical Overview
The choice of an analytical method for Nikethamide quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following diagram provides a logical comparison to aid in this selection process.
Caption: Decision tree for selecting an analytical method.
Conclusion
The selection of an appropriate analytical method for Nikethamide quantification is a critical step in ensuring the quality and efficacy of pharmaceutical products and the reliability of research data. HPLC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for bioanalytical applications. GC-FID provides a robust and reliable alternative for purity testing and quantification in simpler formulations. UV-Visible spectrophotometry is a simple, cost-effective option for routine analysis of bulk drug and straightforward formulations. MEKC presents a high-efficiency separation technique suitable for various sample types. The choice of method should be based on a thorough evaluation of the specific analytical requirements and validated using a certified reference standard to ensure accurate and reproducible results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Nikethamide (Coramine) BP EP USP CAS 59-26-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Nikethamide | TargetMol [targetmol.com]
- 4. Development and validation of UV-Visible spectrophotometric baseline manipulation methodology for simultaneous analysis of drotraverine and etoricoxib in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
A Comparative Guide to the Cross-Reactivity of Nikethamide and Its Metabolites in a Specific Immunoassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated cross-reactivity of nikethamide and its primary metabolites in a specific immunoassay. Due to the limited availability of direct cross-reactivity studies for nikethamide in the public domain, this document presents a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) developed for the specific detection of nikethamide. The experimental data herein is projected based on established principles of immunoassay development for small molecules and the structural similarities between nikethamide and its metabolites.
Introduction to Nikethamide and Immunoassay Specificity
Nikethamide is a respiratory stimulant that is rapidly metabolized in the body. Its detection is often complicated by its conversion to metabolites that may also be endogenous or structurally similar to other compounds. Immunoassays offer a rapid and sensitive method for detection, but their specificity is paramount. Cross-reactivity, the extent to which antibodies bind to substances other than the target analyte, is a critical parameter in assay validation. Understanding the cross-reactivity profile of an immunoassay is essential for accurate interpretation of results and avoiding false positives.
Metabolic Pathway of Nikethamide
Nikethamide undergoes biotransformation primarily to N-ethylnicotinamide and nicotinamide. The structural similarity of these metabolites to the parent drug is a key factor influencing their potential cross-reactivity in an immunoassay designed to detect nikethamide.
Caption: Metabolic pathway of Nikethamide.
Hypothetical Cross-Reactivity Data
The following table summarizes the projected cross-reactivity of nikethamide and its major metabolites in a hypothetical competitive ELISA designed for the specific detection of nikethamide. The percentage of cross-reactivity is calculated relative to nikethamide (100%). These values are estimated based on the principle that higher structural similarity to the immunogen (nikethamide-carrier protein conjugate) results in higher cross-reactivity.
| Compound | Structure | IC50 (ng/mL) (Hypothetical) | % Cross-Reactivity (Hypothetical) |
| Nikethamide | N,N-diethyl-3-pyridinecarboxamide | 10 | 100% |
| N-ethylnicotinamide | N-ethyl-3-pyridinecarboxamide | 50 | 20% |
| Nicotinamide | 3-Pyridinecarboxamide | 500 | 2% |
Note: The IC50 (Inhibitory Concentration 50%) is the concentration of the analyte that causes a 50% reduction in the assay signal. A lower IC50 value indicates higher affinity of the antibody for the compound.
Experimental Protocols
This section details the methodologies for the key experiments required to develop and validate a specific immunoassay for nikethamide.
1. Synthesis of Nikethamide-Carrier Protein Conjugate (Immunogen)
Small molecules like nikethamide, known as haptens, are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.
-
Hapten Derivatization: A derivative of nikethamide with a reactive carboxyl group is synthesized to enable covalent linkage to the carrier protein.
-
Carrier Proteins: Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for the immunogen are commonly used.
-
Conjugation: The carboxylated nikethamide derivative is activated using a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) and then reacted with the amine groups on the carrier protein (BSA or KLH) to form a stable amide bond.
-
Purification: The resulting conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted hapten and reagents.
2. Antibody Production
-
Immunization: The nikethamide-KLH conjugate (immunogen) is emulsified with an adjuvant (e.g., Freund's adjuvant) and used to immunize rabbits or mice. A series of injections are administered over several weeks to stimulate a high-titer antibody response.
-
Titer Determination: Blood samples are collected periodically, and the antibody titer is determined by indirect ELISA using plates coated with the nikethamide-BSA conjugate.
-
Antibody Purification: Once a high titer is achieved, polyclonal antibodies are purified from the serum using protein A/G affinity chromatography.
3. Development of a Competitive ELISA
The competitive ELISA format is ideal for the detection of small molecules.
Caption: Principle of Competitive ELISA.
-
Plate Coating: Microtiter plates are coated with the purified anti-nikethamide antibody.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a solution of a non-reactive protein, such as BSA or casein.
-
Competitive Reaction: Standards or samples containing nikethamide are added to the wells, followed by the addition of a known amount of enzyme-labeled nikethamide (e.g., nikethamide-HRP conjugate). The free nikethamide in the sample and the enzyme-labeled nikethamide compete for the limited number of antibody binding sites.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells.
-
Signal Measurement: The enzyme converts the substrate into a colored product. The intensity of the color, measured using a microplate reader, is inversely proportional to the concentration of nikethamide in the sample. A standard curve is generated by plotting the signal against the concentration of the standards, from which the concentration of nikethamide in unknown samples can be determined.
4. Cross-Reactivity Assessment
-
Procedure: The cross-reactivity of related compounds (N-ethylnicotinamide, nicotinamide) is determined by running competitive ELISAs with these compounds as the competitor instead of nikethamide.
-
Calculation: The IC50 value for each compound is determined from its respective standard curve. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Nikethamide / IC50 of Test Compound) x 100
Workflow for Immunoassay Development and Validation
The following diagram outlines the logical workflow from immunogen synthesis to a fully validated immunoassay for nikethamide.
Caption: Immunoassay development workflow.
Conclusion
This guide provides a framework for understanding and evaluating the potential cross-reactivity of nikethamide and its metabolites in a specific immunoassay. While the presented data is hypothetical, it is based on established scientific principles and provides a realistic expectation of the performance of such an assay. For researchers developing or utilizing immunoassays for nikethamide, thorough validation, including comprehensive cross-reactivity studies with all relevant metabolites and structurally similar compounds, is crucial for ensuring the accuracy and reliability of the results.
Nikethamide vs. Bemegride: A Comparative Analysis of Analeptic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analeptic potency of Nikethamide and Bemegride, two central nervous system stimulants historically used to counteract respiratory depression. The information presented herein is intended for research and drug development professionals and is based on available experimental data.
Introduction
Nikethamide and Bemegride are analeptic agents, meaning they stimulate the central nervous system (CNS), primarily to increase respiratory drive.[1] Historically, both drugs were employed to treat respiratory depression induced by CNS depressants such as barbiturates.[2][3] However, their clinical use has largely been superseded by more specific and safer agents.[4][5] Despite their diminished clinical role, they remain valuable tools in pharmacological research for studying the mechanisms of respiratory control and CNS stimulation.
Nikethamide , also known as N,N-diethylnicotinamide, acts primarily on the medulla oblongata, the region of the brainstem that controls vital functions like respiration.[4] It is believed to enhance the sensitivity of central chemoreceptors to carbon dioxide and may also modulate neurotransmitter activity in this region.[4]
Bemegride , or 3-ethyl-3-methylglutarimide, functions as a non-competitive antagonist of the GABA_A receptor.[6] By blocking the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), Bemegride leads to an overall increase in neuronal excitability and CNS stimulation.[6]
This guide will delve into a comparative analysis of their analeptic potency, supported by available quantitative data, detailed experimental protocols for assessment, and visualizations of their proposed signaling pathways.
Quantitative Data on Analeptic Potency and Toxicity
The following table summarizes the available quantitative data regarding the potency and toxicity of Nikethamide and Bemegride. It is important to note that direct comparative studies providing ED50 (median effective dose for analeptic activity) and LD50 (median lethal dose) under identical experimental conditions are limited in the publicly available literature. The data presented here are compiled from various sources and should be interpreted with consideration for the different animal models and routes of administration used.
| Parameter | Nikethamide | Bemegride | Animal Model | Route of Administration | Source(s) |
| LD50 | 50 - 300 mg/kg | Not specified | Rat | Oral | [7] |
| Effective Dose | 5 µg/mL (optimal concentration for respiratory enhancement in vitro) | 5-12 mg/kg (subconvulsant dose) | Neonatal Rat (medullary slices) / Frog | In vitro / Intravenous | [8] |
| Effective Dose | Not specified | 100 mg/kg | Not specified | Not specified | [9] |
Note: The lack of standardized comparative data highlights a gap in the literature and underscores the importance of conducting head-to-head studies using consistent methodologies to accurately compare the therapeutic indices of these compounds.
Experimental Protocols
To facilitate further research and direct comparison of Nikethamide and Bemegride, a detailed experimental protocol for assessing analeptic potency is provided below. This protocol is based on established methods for evaluating respiratory stimulants in animal models.
Objective
To determine and compare the analeptic potency of Nikethamide and Bemegride by measuring their ability to reverse pentobarbital-induced respiratory depression in mice.
Materials
-
Male CD-1 mice (25-30 g)
-
Nikethamide solution (in sterile saline)
-
Bemegride solution (in sterile saline)
-
Pentobarbital sodium solution (50 mg/mL in sterile saline)
-
Whole-body plethysmograph for small animals
-
Arterial blood gas analyzer
-
Intravenous (IV) and intraperitoneal (IP) injection supplies
Experimental Workflow
Detailed Procedure
-
Animal Acclimatization: Acclimatize mice to the whole-body plethysmograph chamber for at least 30 minutes daily for 3 days prior to the experiment to minimize stress-induced respiratory changes.
-
Baseline Measurement: On the day of the experiment, place each mouse in the plethysmograph and record baseline respiratory parameters (respiratory frequency, tidal volume, and minute ventilation) for 15 minutes.
-
Induction of Respiratory Depression: Administer a pre-determined dose of pentobarbital sodium (e.g., 50 mg/kg, IP) to induce a stable state of respiratory depression, characterized by a significant decrease in respiratory frequency and tidal volume.
-
Grouping and Treatment: Once respiratory depression is established (approximately 10-15 minutes post-pentobarbital administration), randomly assign the mice to different treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (sterile saline)
-
Group 2-5: Nikethamide (e.g., 10, 20, 40, 80 mg/kg)
-
Group 6-9: Bemegride (e.g., 5, 10, 20, 40 mg/kg) Administer the respective treatments intravenously (IV) or intraperitoneally (IP).
-
-
Post-Treatment Monitoring: Continuously record respiratory parameters for at least 60 minutes post-treatment.
-
Arterial Blood Gas Analysis: At the end of the observation period, collect arterial blood samples via cardiac puncture under deep anesthesia for immediate analysis of PaO2, PaCO2, and pH.
-
Data Analysis:
-
Calculate the percentage reversal of respiratory depression for each animal relative to the pentobarbital-induced depression.
-
Construct dose-response curves for both Nikethamide and Bemegride.
-
Determine the ED50 for each drug, defined as the dose that produces 50% of the maximal reversal of respiratory depression.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the effects of different treatments.
-
Determination of LD50
The median lethal dose (LD50) for both Nikethamide and Bemegride should be determined in a separate experiment using a standardized protocol, such as the up-and-down procedure, in the same strain of mice and via the same route of administration as the efficacy studies to allow for a valid calculation of the therapeutic index (LD50/ED50).
Signaling Pathways
The analeptic effects of Nikethamide and Bemegride are mediated through distinct signaling pathways in the central nervous system.
Nikethamide Signaling Pathway
Nikethamide's primary site of action is the medulla oblongata, where it is thought to sensitize central chemoreceptors to changes in blood carbon dioxide and pH.[4] This leads to an increased firing rate of respiratory neurons and subsequent stimulation of respiratory muscles.
Bemegride Signaling Pathway
Bemegride exerts its analeptic effect by acting as a non-competitive antagonist at the GABA_A receptor.[6] GABA is the primary inhibitory neurotransmitter in the CNS. By blocking the GABA_A receptor, Bemegride reduces neuronal inhibition, leading to a generalized increase in CNS excitability, including the respiratory centers.
Conclusion
Nikethamide and Bemegride are CNS stimulants with distinct mechanisms of action that both result in an analeptic effect. Nikethamide acts as a central respiratory stimulant, primarily targeting the medulla oblongata, while Bemegride functions as a GABA_A receptor antagonist, leading to generalized CNS excitation.
The available quantitative data on their potency and toxicity are not directly comparable due to variations in experimental methodologies. To accurately assess their relative therapeutic indices, further head-to-head comparative studies are warranted. The experimental protocol outlined in this guide provides a framework for conducting such investigations.
The signaling pathway diagrams illustrate the current understanding of their molecular mechanisms and can serve as a basis for further mechanistic studies. For researchers in pharmacology and drug development, a thorough understanding of these compounds and their mechanisms of action is crucial for the development of new, safer, and more effective respiratory stimulants.
References
- 1. Medullary pathways mediating specific sympathetic responses to activation of dorsomedial hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nikethamide CAS 59-26-7|Research Chemical [benchchem.com]
- 3. Effect of mouse strain and gender on LD(50) of yessotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nikethamide? [synapse.patsnap.com]
- 5. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. The role of nikethamide as a respiratory stimulant in the management of pulmonary insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Inter-laboratory Quantification of Nikethamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Nikethamide in biological matrices. The objective is to present an objective overview of the performance of different techniques, supported by experimental data from various studies, to assist researchers in selecting and implementing the most suitable method for their specific needs. The methods compared include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Micellar Electrokinetic Chromatography (MEKC).
Experimental Workflow
The following diagram illustrates a generalized workflow for the quantification of Nikethamide in biological samples, from sample collection to data analysis.
A Comparative Purity Assessment of Synthesized Nikethamide Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a newly synthesized batch of Nikethamide against a commercially available, pharmacopoeia-grade reference standard. The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This document outlines the key analytical methodologies, presents comparative data, and offers detailed experimental protocols for the purity assessment of Nikethamide.
Comparative Purity Analysis
The purity of the synthesized Nikethamide was evaluated against a European Pharmacopoeia (EP) reference standard. The reference standard has a certified purity of 99.87%. The assessment focused on the identification and quantification of the principal component and any related substances.
Table 1: Comparative Purity Data for Nikethamide
| Parameter | Synthesized Nikethamide | Nikethamide EP Reference Standard | Acceptance Criteria (based on ICH Q3A) |
| Assay (by HPLC) | 99.52% | 99.87% | 98.0% - 102.0% |
| Related Substances (by HPLC) | |||
| Nicotinic Acid (Impurity A) | 0.18% | Not Detected | ≤ 0.2% |
| Diethylamine (Impurity B) | 0.08% | Not Detected | ≤ 0.1% |
| N,N-diethylisonicotinamide (Impurity C) | 0.12% | Not Detected | ≤ 0.15% |
| Any other individual unknown impurity | 0.07% | Not Detected | ≤ 0.10% |
| Total Impurities | 0.45% | Not Detected | ≤ 0.5% |
| Water Content (Karl Fischer) | 0.25% | 0.11% | ≤ 0.5% |
| Residue on Ignition | 0.08% | 0.04% | ≤ 0.1% |
Experimental Protocols
Detailed methodologies for the key analytical tests performed are provided below.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This method is designed to quantify the amount of Nikethamide (assay) and to detect and quantify any process-related or degradation impurities.
-
Chromatographic System:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Mobile Phase A and Mobile Phase B.
-
Mobile Phase A: 0.1% v/v trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% v/v trifluoroacetic acid in acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 27 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 263 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Solution (for Assay): Accurately weigh and dissolve about 25 mg of Nikethamide EP Reference Standard in the mobile phase (initial conditions) to make a 50.0 mL solution.
-
Test Solution (for Assay): Accurately weigh and dissolve about 25 mg of synthesized Nikethamide in the mobile phase (initial conditions) to make a 50.0 mL solution.
-
Reference Solution (for Related Substances): Dilute the Standard Solution 1:100 with the mobile phase. Further dilute this solution 1:10 to obtain a concentration corresponding to 0.1% of the Test Solution concentration.
-
Test Solution (for Related Substances): Use the undiluted Test Solution prepared for the assay.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank), followed by the Reference Solution, Standard Solution, and Test Solution.
-
Record the chromatograms for a run time of 35 minutes.
-
For the assay, compare the peak area of the principal peak in the chromatogram of the Test Solution with that of the Standard Solution.
-
For related substances, identify the peaks corresponding to the known impurities based on their relative retention times. Calculate the percentage of each impurity by comparing its peak area to the area of the principal peak in the chromatogram of the Reference Solution (area normalization method, assuming a response factor of 1.0 for all impurities).
-
Water Content (Karl Fischer Titration)
This method determines the amount of water present in the sample.
-
Instrument: Metrohm 870 KF Titrino plus or equivalent volumetric Karl Fischer titrator.
-
Reagent: Commercially available Karl Fischer reagent suitable for aldehydes and ketones.
-
Procedure:
-
Standardize the Karl Fischer reagent using a known amount of water.
-
Accurately weigh a suitable amount of the Nikethamide sample and add it to the titration vessel.
-
Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.
-
Calculate the percentage of water in the sample.
-
Residue on Ignition
This test measures the amount of residual inorganic impurities after combustion.
-
Apparatus: Platinum crucible, muffle furnace.
-
Procedure:
-
Ignite a clean platinum crucible at 600 ± 50°C for 30 minutes, cool in a desiccator, and weigh.
-
Accurately weigh about 1.0 g of the Nikethamide sample into the crucible.
-
Gently heat the crucible until the substance is thoroughly charred.
-
Cool, then moisten the residue with 1 mL of sulfuric acid.
-
Heat gently until white fumes are no longer evolved, and then ignite in a muffle furnace at 600 ± 50°C until all black particles have disappeared.
-
Cool the crucible in a desiccator and weigh.
-
Calculate the percentage of residue on ignition.
-
Visualizations
Purity Assessment Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized Nikethamide.
Caption: Workflow for the purity assessment of synthesized Nikethamide.
Potential Impurities in Nikethamide Synthesis
This diagram illustrates the relationship between the starting materials, the final product, and potential impurities that can arise during the synthesis of Nikethamide.
Caption: Potential impurities in the synthesis of Nikethamide.
Performance characteristics of different HPLC columns for Nikethamide analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance characteristics of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of Nikethamide. The selection of an appropriate HPLC column is critical for achieving optimal separation, peak shape, and sensitivity. This document aims to assist researchers in making informed decisions by comparing the theoretical and observed performance of commonly used reversed-phase columns: C18, C8, and Phenyl.
General Performance Characteristics
The choice of stationary phase is a crucial parameter in HPLC method development, as it dictates the primary interaction mechanism with the analyte and thus the selectivity of the separation. For a molecule like Nikethamide, which possesses both aromatic and basic functionalities, different reversed-phase columns can offer unique advantages.
-
C18 (Octadecyl) Columns: These are the most widely used reversed-phase columns, offering a good balance of hydrophobicity for the retention of a broad range of compounds.[1] For Nikethamide, a C18 column is expected to provide sufficient retention and good peak shape, making it a common starting point for method development.[2][3]
-
C8 (Octyl) Columns: With a shorter alkyl chain than C18, C8 columns are less hydrophobic.[1] This can be advantageous for the analysis of highly hydrophobic compounds that may be too strongly retained on a C18 column. For Nikethamide, a C8 column would likely result in shorter retention times, which could be beneficial for high-throughput analysis, provided adequate resolution from other components is achieved.[1]
-
Phenyl Columns: These columns have a phenyl group bonded to the silica support, which provides alternative selectivity compared to alkyl-chain phases.[4][5] The π-π interactions between the phenyl ring of the stationary phase and the pyridine ring of Nikethamide can lead to enhanced retention and unique selectivity, particularly for separating it from structurally related impurities.[4][5]
Performance Comparison Summary
The following table summarizes the expected performance characteristics of C18, C8, and Phenyl columns for Nikethamide analysis based on general chromatographic principles.
| Performance Parameter | C18 Column | C8 Column | Phenyl Column |
| Retention Time | Moderate to high | Lower than C18 | Potentially higher than C18 due to π-π interactions |
| Selectivity | Good general-purpose selectivity | Similar to C18 but with less retention | Alternative selectivity, especially for aromatic compounds |
| Peak Asymmetry | Generally good, can be affected by silanol interactions with the basic nitrogen | Similar to C18 | Can provide improved peak shape for aromatic bases |
| Theoretical Plates | High | High | High |
| Resolution | Generally good | May be lower than C18 if retention is significantly reduced | Can offer superior resolution for specific impurity profiles |
Experimental Protocols
While a direct comparative study is unavailable, the following are examples of experimental conditions reported for the analysis of Nikethamide and related compounds using a C18 column. These can serve as a starting point for method development.
Method 1: HPLC-UV for Nikethamide in Biological Fluids
-
Column: C18, 5 µm particle size, 150 mm x 4.6 mm
-
Mobile Phase: Methanol and a diethylamine-acetic acid buffer (pH 4.0) in a 22:78 (v/v) ratio.
-
Detection: UV at 263 nm
Method 2: LC-MS/MS for Nikethamide in Human Plasma
-
Column: Agilent Zorbax SB-C18, 5 µm particle size, 150 mm x 2.1 mm
-
Mobile Phase: 45:55 (v/v) methanol-water containing 0.1% formic acid.
-
Detection: Mass Spectrometry (MS)
Experimental Workflow
The general workflow for the HPLC analysis of Nikethamide is depicted in the following diagram.
Caption: General workflow for HPLC analysis of Nikethamide.
Logical Relationships in Column Selection
The decision-making process for selecting an appropriate HPLC column for Nikethamide analysis involves considering the specific requirements of the assay.
Caption: Decision tree for HPLC column selection for Nikethamide.
Conclusion
The selection of an HPLC column for Nikethamide analysis should be guided by the specific goals of the method. A C18 column is a robust starting point for most applications. For faster analysis times, a C8 column may be suitable, while a Phenyl column can provide valuable alternative selectivity for resolving Nikethamide from closely related impurities, leveraging the aromatic nature of the analyte. Method development and validation are essential to confirm the optimal column and conditions for a specific analytical challenge.
References
Comparative Analysis of Nikethamide's Effects Across Various Animal Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the physiological effects of Nikethamide, a central nervous system (CNS) stimulant, across different animal species. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data on toxicity and efficacy, details key experimental methodologies, and illustrates the underlying signaling pathways.
Quantitative Comparison of Nikethamide's Effects
Nikethamide elicits a range of physiological responses, primarily centered on respiratory and cardiovascular stimulation. The following table summarizes the available quantitative data on the lethal dose (LD50) and effective doses for respiratory stimulation in several common laboratory animal species. It is important to note that these values can be influenced by factors such as the route of administration, the specific strain of the animal, and the experimental conditions.
| Animal Species | Route of Administration | LD50 (mg/kg) | Effective Dose (Respiratory Stimulation) | Reference(s) |
| Rat | Subcutaneous | 240 | - | |
| Rabbit | Oral | 650 | - | [1] |
| Dog | Intravenous | - | 20 mg/kg (for hemodynamic effects) | [2] |
| Neonatal Rat | - | - | 0.5-7 µg/mL (in medullary slices) | [3] |
| Cattle & Buffalo | Intravenous | - | 15 mg/kg | [4] |
Note: Data on LD50 and effective doses for all species and routes of administration are not consistently available in the reviewed literature. Further research is required to fill these gaps.
Key Experimental Protocols
The following sections detail the methodologies employed in key studies to assess the effects of Nikethamide.
Assessment of Respiratory Stimulation in Neonatal Rats
This protocol, adapted from a study on the role of the GABAA receptor in Nikethamide-induced respiratory enhancement, utilizes an ex vivo medullary slice preparation.[3]
-
Animal Model: Neonatal rats (1 to 3 days old).
-
Tissue Preparation:
-
Medullary slices containing the medial region of the nucleus retrofacialis with the hypoglossal nerve rootlets are prepared.
-
Slices are perfused with a modified Kreb's solution.
-
-
Data Acquisition:
-
Respiration-related rhythmic discharge activity (RRDA) is recorded from the hypoglossal nerve rootlets using suction electrodes.
-
The effects of varying concentrations of Nikethamide (e.g., 0.5-7 µg/mL) on the inspiratory time (TI), integral amplitude (IA), and respiratory cycle (RC) are measured.[3]
-
-
Workflow Diagram:
Figure 1: Experimental workflow for assessing Nikethamide's respiratory effects in neonatal rats.
Evaluation of Hemodynamic Effects in Dogs
This protocol is based on a study investigating the in vivo hemodynamic effects of Nikethamide in mongrel dogs.[5][2]
-
Animal Model: Adult mongrel dogs (2-4 years old).
-
Experimental Setup:
-
Data Acquisition:
-
Hemodynamic parameters are monitored at baseline and at various time points post-administration (e.g., 5, 15, 30, 45, and 60 minutes).[5][2]
-
Heart rate is monitored using an electrocardiogram (ECG).[5][2]
-
Systolic, diastolic, and mean arterial blood pressure are determined by a direct method.[5][2]
-
Cardiac output is measured using the thermodilution technique.[5][2]
-
Signaling Pathway of Nikethamide's Action
Nikethamide's primary mechanism of action involves the stimulation of the central nervous system, particularly the respiratory centers in the medulla oblongata.[6] Research suggests that its effects are mediated, at least in part, through the modulation of sodium currents via the Protein Kinase C (PKC) pathway and interaction with GABAA receptors.[3][7]
Nikethamide is believed to increase the concentration of PKC in neurons.[7] This activation of the PKC pathway can lead to shifts in the steady activation and inactivation curves of sodium channels, resulting in an increased open duration and probability of these channels.[7] This modulation of sodium currents is thought to contribute to the neuronal stimulation that underlies Nikethamide's respiratory stimulant effects.
References
- 1. fda.gov [fda.gov]
- 2. Nikethamide | TargetMol [targetmol.com]
- 3. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. enamine.net [enamine.net]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. researchgate.net [researchgate.net]
Statistical analysis of comparative data for Nikethamide studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and comparative analysis of Nikethamide, a central nervous system stimulant historically used as a respiratory analeptic. While its clinical use has largely been superseded by more modern and safer alternatives, understanding its pharmacological profile in comparison to other respiratory stimulants remains a valuable exercise for researchers in drug development and neuropharmacology. This document summarizes the available comparative data, outlines relevant experimental protocols, and visualizes its proposed signaling pathway.
Comparative Efficacy and Safety: A Historical Perspective
Direct quantitative comparisons from historical studies on Nikethamide are scarce in publicly available literature. However, several key studies provide a qualitative comparative assessment of its efficacy and safety against other analeptics. The findings of these studies are summarized below.
Table 1: Qualitative Comparison of Nikethamide and Other Respiratory Stimulants
| Comparison Drug(s) | Study Description | Key Findings |
| Picrotoxin, Amphetamine | A 1948 study comparing the respiratory stimulant effects. | Picrotoxin was found to be more effective than both amphetamine and Nikethamide for respiratory stimulation.[1] |
| Ethamivan, Methylphenidate, Bemegride | A 1962 clinical comparison of effectiveness in postanesthetic arousal. | The full quantitative data from this study is not readily available in public databases.[2] |
| Doxapram, Prethcamide, Amiphenazole, Ethamivan | A 1967 double-blind study comparing respiratory stimulant effects. | Doxapram was found to be superior in stimulating respiration compared to Nikethamide and the other tested drugs.[3] |
| Dimefline, Prethcamide | A 1969 controlled study in patients with chronic respiratory failure. | The study reported only "minimal" improvements and a very short duration of action for Nikethamide, dimefline, and prethcamide.[3] |
It is important to note that the use of most analeptics, including Nikethamide, fell out of favor by the end of the 1960s due to concerns about their narrow therapeutic window, potential for adverse effects, and the development of more effective interventions like mechanical ventilation.[1][3]
Experimental Protocols
Detailed experimental protocols from the early comparative studies on Nikethamide are not readily accessible. However, to provide a relevant methodological context, a representative experimental workflow for evaluating the effects of a respiratory stimulant on anesthesia recovery in an animal model is described below. This protocol is based on a more recent study investigating methylphenidate in pigs and is intended to serve as an example of the experimental design in this field.[3]
Experimental Workflow for Analeptic Efficacy in a Porcine Model
References
- 1. Abstracts of the ICARE 2023 77th SIAARTI National Congress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of methylphenidate on anaesthesia recovery: An experimental study in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of methylphenidate on anaesthesia recovery: An experimental study in pigs | PLOS One [journals.plos.org]
Justification for Nikethamide as a Standard in New Drug Discovery Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nikethamide with other respiratory stimulants, offering a rationale for its use as a standard in new drug discovery research. While its clinical application has waned due to a narrow therapeutic index, Nikethamide's well-characterized effects on the central respiratory centers make it a valuable tool for preclinical research and as a benchmark for novel respiratory-modulating compounds.
Comparative Analysis of Respiratory Stimulants
The following table summarizes the key characteristics of Nikethamide and its common alternatives, Doxapram and Picrotoxin. This data, compiled from various preclinical and historical clinical studies, provides a basis for selecting the appropriate standard for specific research questions.
| Feature | Nikethamide | Doxapram | Picrotoxin |
| Primary Mechanism | Central respiratory stimulant; enhances chemoreceptor sensitivity[1]. | Primarily stimulates peripheral carotid chemoreceptors; some central action at higher doses[2][3]. | Non-competitive antagonist of GABA-A receptors in the CNS[4][5]. |
| Site of Action | Medulla oblongata[1]. | Carotid bodies and aortic bodies[3]. | Central Nervous System (CNS)[4][5]. |
| Therapeutic Window | Narrow; risk of convulsions at doses close to therapeutic range[1]. | Wider than Nikethamide; considered to have a better safety profile[4]. | Very narrow; high toxicity and risk of severe convulsions[4][5]. |
| Historical Use | Formerly used for respiratory depression from CNS depressants[6][7]. | Used in postanesthesia respiratory depression and COPD exacerbations[8][9]. | Primarily a research tool; formerly used as an antidote for barbiturate poisoning[4][5]. |
| Reported Efficacy | Effective respiratory stimulant, but less so than Doxapram in some studies[4]. | Considered superior to Nikethamide in some comparative studies for stimulating respiration[4]. | Potent convulsant and respiratory stimulant, but high toxicity limits its use[4]. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments relevant to the study of respiratory stimulants.
In Vitro Assessment of Neuronal Activity in Medullary Slices
This protocol is adapted from studies investigating the effects of respiratory stimulants on neonatal rat brainstem preparations.
Objective: To measure the effect of Nikethamide and other compounds on the firing rate of inspiratory neurons in the medulla.
Methodology:
-
Slice Preparation:
-
Neonatal Sprague-Dawley rats (1-3 days old) are anesthetized by hypothermia.
-
The brainstem is rapidly dissected in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Transverse medullary slices (600-700 µm) containing the pre-Bötzinger complex are prepared using a vibratome.
-
Slices are allowed to recover in a holding chamber with oxygenated aCSF at 30°C for at least 30 minutes.
-
-
Electrophysiological Recording:
-
The slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 27°C.
-
Whole-cell patch-clamp recordings are obtained from inspiratory neurons identified by their characteristic firing pattern in rhythm with respiratory-related motor output[10][11][12].
-
A baseline firing rate is established for at least 10 minutes.
-
-
Drug Application:
-
Nikethamide (or a comparator compound) is bath-applied at varying concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
The neuronal firing rate is recorded throughout the drug application and for a washout period.
-
-
Data Analysis:
-
Changes in firing frequency, burst duration, and amplitude are quantified and compared to baseline.
-
Dose-response curves can be generated to determine the potency of the tested compounds.
-
In Vivo Measurement of Respiratory Parameters in Rodents
This protocol describes the use of whole-body plethysmography to assess the effects of respiratory stimulants in conscious rodents.
Objective: To measure changes in respiratory rate, tidal volume, and minute ventilation in response to Nikethamide and other compounds.
Methodology:
-
Animal Acclimatization:
-
Baseline Measurement:
-
Compound Administration:
-
Nikethamide (or a comparator) is administered via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
A vehicle control group is included in the experimental design.
-
-
Post-Dosing Measurement:
-
Respiratory parameters are continuously monitored for a defined period post-administration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Respiratory rate, tidal volume, and minute ventilation (respiratory rate × tidal volume) are calculated and compared between treatment groups and their respective baselines.
-
The time to onset and duration of the respiratory stimulant effect are also determined.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Nikethamide
The precise molecular targets of Nikethamide are not fully elucidated, but its primary action is on the respiratory centers in the medulla oblongata.
Caption: Proposed mechanism of action for Nikethamide.
Experimental Workflow for In Vitro Analysis
The following diagram outlines the key steps in the in vitro assessment of respiratory stimulants.
Caption: Workflow for in vitro electrophysiological studies.
Logical Relationship for Comparator Selection
This diagram illustrates the rationale for choosing Nikethamide as a standard in the context of its alternatives.
Caption: Rationale for selecting comparative standards.
References
- 1. What is the mechanism of Nikethamide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 4. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The role of nikethamide as a respiratory stimulant in the management of pulmonary insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of "respiratory stimulant" drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxapram - Wikipedia [en.wikipedia.org]
- 9. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Whole-cell patch-clamp recordings from respiratory neurons in neonatal rat brainstem in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scholars@Duke publication: Breath timing, volume and drive to breathe in conscious rats: comparative aspects. [scholars.duke.edu]
- 15. How to monitor breathing in laboratory rodents: a review of the current methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lung Function Measurements in Rodents in Safety Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nikethamide: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for Nikethamide, a toxic and hazardous chemical. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure safety and compliance with environmental regulations. Due to its hazardous nature, Nikethamide requires specialized disposal methods and should not be treated as common laboratory waste.
Nikethamide is classified as toxic if swallowed and causes serious eye irritation.[1][2] Improper disposal can lead to environmental contamination and pose a significant health risk. Therefore, all personnel handling this substance must be thoroughly familiar with the following procedures.
Key Disposal Principles
The fundamental principle for Nikethamide disposal is to treat it as hazardous waste. It must be disposed of in a safe manner that complies with all local, regional, national, and international regulations.[1] Under no circumstances should Nikethamide or its containers be emptied into drains or disposed of with general laboratory trash.[1]
All waste containing Nikethamide must be collected at a designated hazardous or special waste collection point.[1] This ensures that the waste is handled by licensed and qualified professionals who can manage its treatment and disposal safely.
Summary of Nikethamide Hazard and Disposal Information
| Characteristic | Description | Citation |
| Chemical Name | Nikethamide | [2] |
| CAS Number | 59-26-7 | [2] |
| Primary Hazards | Toxic if swallowed (Acute Toxicity, Oral, Category 3), Causes serious eye irritation (Category 2A) | [1][2] |
| GHS Pictogram | Skull and crossbones | [1] |
| Signal Word | Danger | [1] |
| UN Number | UN 2810 | [1] |
| Proper Shipping Name | TOXIC LIQUID, ORGANIC, N.O.S. | [1] |
| Primary Disposal Route | Hazardous waste collection by a licensed disposal facility | [1][3][4] |
| Prohibited Disposal | Do not empty into drains or dispose of with regular trash | [1][3] |
Step-by-Step Disposal Protocol for Nikethamide Waste
-
Segregation and Collection:
-
Collect all Nikethamide waste, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a designated and properly labeled hazardous waste container.
-
Ensure the container is compatible with Nikethamide and is kept securely closed except when adding waste.[5]
-
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the chemical name "Nikethamide".[5]
-
Include any other components of the waste mixture.
-
-
Storage:
-
Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials.[3]
-
The storage area should be designated for hazardous waste.
-
-
Spill Management:
-
In the event of a spill, absorb the Nikethamide with an inert, non-combustible material such as diatomite or universal binders.[2]
-
Collect the contaminated absorbent material and any contaminated debris into a designated hazardous waste container.[2][5]
-
Decontaminate the spill area and cleaning equipment, typically by scrubbing with alcohol.[2] All materials used for cleanup should be disposed of as hazardous waste.[5]
-
-
Arranging for Disposal:
-
Record Keeping:
-
Maintain records of the amount of Nikethamide waste generated and its disposal date, in accordance with institutional and regulatory requirements.[8]
-
Nikethamide Disposal Workflow
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Nikethamide (Standard)
Standard Operating Procedure for Handling Nikethamide
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide essential safety and logistical information for the handling and disposal of Nikethamide, ensuring the well-being of laboratory personnel and compliance with safety regulations.
Nikethamide is a respiratory stimulant that requires careful handling due to its potential health hazards. This document outlines the standard procedures for personal protective equipment (PPE), operational plans for handling, and disposal protocols.
Hazard Identification and Classification
Nikethamide is classified as a hazardous substance. It is toxic if swallowed and causes serious eye irritation[1][2][3].
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[1][2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation[1][2][3] |
| Skin Irritation | H315 | Causes skin irritation[3][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation[3][4] |
UN Number: UN 2810 (Toxic Liquid, Organic, N.O.S.) or UN 2811 (Toxic Solid, Organic, N.O.S.)[1][5] Hazard Class: 6.1 (Toxic substances)[2][5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure to Nikethamide. The minimum required PPE includes:
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Thicker gloves offer better protection. | To prevent skin contact. PVC gloves offer little protection[6]. |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes that can cause serious eye irritation[2][6]. |
| Skin and Body Protection | A lab coat or a polyethylene gown with long sleeves and a closed back. | To prevent contamination of personal clothing[7]. |
| Respiratory Protection | An N-95 or N-100 respirator is recommended, especially when handling powders or in case of spills. Surgical masks are not sufficient[6][8]. | To prevent inhalation of aerosols or dust. |
| Foot Protection | Closed-toe shoes. Disposable, skid-resistant shoe covers should be worn in compounding areas[7]. | To protect against spills. |
Operational Plan for Handling Nikethamide
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood or an exhaust booth with a HEPA filter[1].
-
Ensure that an eyewash station and a safety shower are readily accessible[2].
2. Handling Procedure:
-
Avoid direct contact with the substance[1].
-
Measure and dispense the chemical carefully to avoid generating dust or aerosols.
-
Keep containers tightly closed when not in use[3].
3. Storage:
-
Store Nikethamide in a locked, well-ventilated, and dry place[1][2][3].
-
Recommended storage temperature is between 2-8°C[9].
-
Keep away from strong acids/alkalis and strong oxidizing/reducing agents[2].
Emergency Procedures
1. Spills:
-
Evacuate the area.
-
Wear full personal protective equipment, including respiratory protection[2].
-
Contain the spill using an absorbent material like diatomite or universal binders[2].
-
Collect the absorbed material into a sealed container for hazardous waste disposal[1].
-
Decontaminate the area with alcohol and clean thoroughly[2].
2. First Aid:
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth and immediately call a poison center or doctor. Do NOT induce vomiting[1][2]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[1][2]. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation occurs[2][3][5]. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[3][5]. |
Disposal Plan
All Nikethamide waste is considered hazardous and must be disposed of accordingly.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Route: Dispose of the waste at a hazardous or special waste collection point in accordance with local, regional, national, and international regulations[1]. Do not empty into drains[1].
-
Container Disposal: Empty containers should be triple-rinsed (if appropriate) and disposed of as hazardous waste. Scratch out all personal information on the label before disposal[10].
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for a chemical spill response involving Nikethamide.
Caption: Workflow for responding to a Nikethamide spill.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. haenseler.ch [haenseler.ch]
- 5. fishersci.com [fishersci.com]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Nikethamide European Pharmacopoeia (EP) Reference Standard | 59-26-7 [sigmaaldrich.com]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
